molecular formula C17H19NO2 B4567948 N-(3-methoxypropyl)-2-phenylbenzamide

N-(3-methoxypropyl)-2-phenylbenzamide

Cat. No.: B4567948
M. Wt: 269.34 g/mol
InChI Key: WZQYLCABWJDWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-phenylbenzamide is a chemical compound offered for research and further manufacturing use. It belongs to the broader class of N-substituted benzamide derivatives, a scaffold recognized in medicinal chemistry for its diverse biological activities. While specific studies on this exact compound are limited, its structure shares close homology with compounds investigated for various therapeutic targets. For instance, N-phenylbenzamide derivatives have been identified as a promising scaffold in antiviral research, showing activity against Enterovirus 71 (EV71) at low micromolar concentrations . Furthermore, the N-(3-methoxypropyl) side chain is a feature present in other compounds supplied for research, such as sulfonamide derivatives, indicating its relevance in the design of molecules with potential biological activity . The presence of the benzamide core is also significant; 3-methoxybenzamide and its derivatives have been extensively studied as inhibitors of bacterial cell division, targeting the FtsZ protein, and as inhibitors of poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and cellular signaling . Researchers may find value in exploring N-(3-methoxypropyl)-2-phenylbenzamide as a building block or intermediate in organic synthesis, or as a novel chemical entity in screening campaigns for antimicrobial, antiviral, or other bioactivities. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-13-7-12-18-17(19)16-11-6-5-10-15(16)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQYLCABWJDWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Structural Elucidation Protocol Target Analyte: N-(3-methoxypropyl)-[1,1'-biphenyl]-2-carboxamide Formula: C₁₇H₁₉NO₂ | MW: 269.34 g/mol [1]

Executive Summary & Analytical Target Profile (ATP)

N-(3-methoxypropyl)-2-phenylbenzamide is a specific biphenyl-2-carboxamide derivative.[1] Structurally, it consists of a lipophilic biphenyl core coupled to a polar 3-methoxypropyl side chain via an amide linkage.[1] This structural motif is frequently encountered in medicinal chemistry as a pharmacophore for Orexin receptor antagonists, local anesthetics, and kinetic stabilizers for transthyretin.[1]

This guide provides a definitive protocol for the structural confirmation and purity analysis of this compound. It moves beyond basic characterization to offer a self-validating system for researchers synthesizing or evaluating this specific New Chemical Entity (NCE).[1]

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Exact Mass 269.1416High-Res MS confirmation target.
LogP ~2.9 - 3.2Moderate lipophilicity; suitable for RP-HPLC.[1]
pKa ~14-15 (Amide NH)Neutral at physiological pH; non-ionizable in standard LC-MS.[1]
Solubility DMSO, Methanol, DCMInsoluble in water; requires organic cosolvent for bioassays.[1]

Synthesis Logic & Impurity Profiling

To accurately analyze the compound, one must understand its genesis.[1] The most robust synthetic route involves the amidation of 2-phenylbenzoic acid (biphenyl-2-carboxylic acid).[1]

Synthetic Pathway & Critical Impurities

The following Graphviz diagram visualizes the synthesis logic and the resulting impurity profile that must be monitored during analysis.

SynthesisPath SM1 2-Phenylbenzoic Acid (Biphenyl Core) Inter Activated Intermediate SM1->Inter Activation Imp1 Impurity A: Residual Acid SM1->Imp1 Incomplete Rxn SM2 3-Methoxypropylamine (Side Chain) Product TARGET: N-(3-methoxypropyl)- 2-phenylbenzamide SM2->Product Reagent Coupling Agent (HATU/EDC or SOCl2) Reagent->Inter Inter->Product + SM2 Imp2 Impurity B: Dimer/Anhydride Inter->Imp2 Hydrolysis/Dimerization

Figure 1: Synthetic pathway outlining the origin of potential impurities (Residual Acid and Dimer).[1]

Spectroscopic Characterization (The Core)

This section details the expected spectral data derived from first principles and analogous biphenyl-2-carboxamide literature. Use these values as release specifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The biphenyl core induces a specific magnetic anisotropy, often causing the protons on the pendant phenyl ring to appear as a complex multiplet, while the amide NH is distinctively deshielded.[1]

Solvent: DMSO-d₆ (Recommended for clearer NH resolution) or CDCl₃.[1]

¹H NMR Assignment Table (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Amide NH 8.10 - 8.30Triplet (br)1HDeshielded by carbonyl; couples to N-CH₂.[1]
H-3, H-4, H-5, H-6 (Benzamide Ring)7.40 - 7.60Multiplet4HCore aromatic ring; H-6 often distinct doublet if resolved.[1]
H-2', H-3', H-4', H-5', H-6' (Phenyl Ring)7.30 - 7.45Multiplet5HThe 2-phenyl substituent; typically overlaps into a broad aromatic band.[1]
N-CH₂ 3.15 - 3.25Quartet/Multiplet2HAdjacent to Nitrogen; split by NH and central CH₂.[1]
O-CH₂ 3.25 - 3.35Triplet2HDeshielded by Oxygen; distinct from N-CH₂.[1]
O-CH₃ 3.18 - 3.20Singlet3HCharacteristic sharp methoxy singlet.
C-CH₂-C (Middle)1.60 - 1.75Quintet2HShielded central methylene; couples to both CH₂ neighbors.[1]

Critical Validation Check:

  • The "Biphenyl Twist": In CDCl₃, the amide NH often shifts upfield (6.0–6.5 ppm) compared to DMSO due to hydrogen bonding differences.[1]

  • Rotamers: Biphenyl amides can exhibit restricted rotation, occasionally broadening the aromatic signals at room temperature.[1]

¹³C NMR Key Signals
  • Carbonyl (C=O): ~168-170 ppm.[1]

  • Aromatic Quaternary: ~139-141 ppm (Bridgehead carbons connecting the two rings).[1]

  • Methoxy (OCH₃): ~58 ppm.[1]

  • Aliphatic Linkers: ~37 ppm (N-CH₂), ~29 ppm (C-CH₂-C), ~70 ppm (O-CH₂).[1]

Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular formula and provides a fragmentation fingerprint.[1]

  • Ionization Mode: Positive Electrospray Ionization (+ESI).[1]

  • Molecular Ion: [M+H]⁺ = 270.15 m/z.[1]

  • Sodium Adduct: [M+Na]⁺ = 292.13 m/z.[1]

Fragmentation Pathway (MS/MS):

  • Precursor: 270.15 m/z[1]

  • Primary Loss: Cleavage of the amide bond typically yields the 2-phenylbenzoyl cation (biphenyl-2-acylium ion).[1]

    • Fragment m/z: ~181.06 (Characteristic base peak for biphenyl-2-carboxamides).[1]

  • Secondary Loss: Loss of CO from the acylium ion to form the phenyl-phenyl cation (fluorenyl-like species).[1]

    • Fragment m/z: ~153.07.[1]

Infrared Spectroscopy (FT-IR)

Use ATR-FTIR for rapid identification of solid samples.[1]

  • 3280 - 3320 cm⁻¹: N-H Stretch (Medium, sharp).[1]

  • 1635 - 1655 cm⁻¹: C=O[1] Stretch (Amide I) - Lower frequency than esters due to conjugation.[1]

  • 1530 - 1550 cm⁻¹: N-H Bend (Amide II).[1]

  • 1110 cm⁻¹: C-O-C Ether Stretch (Strong).

  • 700 & 750 cm⁻¹: Mono-substituted benzene ring out-of-plane bending (Diagnostic for the phenyl group).

Experimental Validation Protocol

This section provides a self-validating workflow for verifying the identity of the synthesized compound.

Workflow Visualization

The following diagram maps the logical flow of the structural elucidation process, linking specific experiments to the structural features they confirm.

StructureValidation cluster_tests Analytical Battery Sample Unknown Sample (White Solid) MS LC-MS (ESI+) Sample->MS 1. Check MW H_NMR 1H NMR (DMSO-d6) Sample->H_NMR 2. Check H Count C_NMR 13C NMR / HSQC Sample->C_NMR 3. Check C Skeleton Decision Data Correlation MS->Decision m/z 270.15 Fragment 181 H_NMR->Decision 9 Arom. H Methoxy Singlet C_NMR->Decision C=O @ 169 ppm Result_Pass CONFIRMED: N-(3-methoxypropyl)- 2-phenylbenzamide Decision->Result_Pass All Match Result_Fail REJECT: Impurity/Wrong Isomer Decision->Result_Fail Discrepancy

Figure 2: Structural validation logic flow.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d₆.[1] Ensure complete dissolution; biphenyl amides can be crystalline and slow to dissolve.[1]

2. 1H NMR Acquisition:

  • Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the aromatic protons.

  • Validation Criterion: Integrate the aromatic region (7.3–7.6 ppm).[1] It must sum to exactly 9 protons relative to the methoxy singlet (3H).[1] If the integral is <9, check for paramagnetic impurities or incomplete relaxation.[1]

3. LC-MS Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Criterion: The main peak must correspond to m/z 270.15. Any peak at m/z 199 (Acid) or m/z 90 (Amine) indicates hydrolysis or unreacted starting material.[1]

4. 2D NMR (Optional but Recommended):

  • Run a COSY (Correlation Spectroscopy) experiment.

  • Look for: Correlation between the Amide NH (triplet) and the N-CH₂ quartet. This definitively proves the amide bond formation and rules out salt formation (where the protons would not couple clearly).[1]

References

  • SpectraBase. (n.d.).[1] [1,1'-Biphenyl]-2-carboxamide Derivatives Carbon-13 NMR Data. Wiley Science Solutions.[1] Retrieved March 2, 2026, from [Link][1]

  • Organic Syntheses. (2022).[1][2] Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 305-325.[1][2] Retrieved March 2, 2026, from [Link][1]

  • PubChem. (n.d.).[1] 2-Methoxy-3-phenylbenzamide (Structural Analog Data). National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1]

Sources

An In-depth Technical Guide on the Physicochemical Properties and Molecular Weight of N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-methoxypropyl)-2-phenylbenzamide is a molecule of interest within the broader class of benzamide derivatives, a scaffold renowned for its diverse pharmacological activities.[1][2] The journey from a synthesized compound to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive framework for the characterization of N-(3-methoxypropyl)-2-phenylbenzamide, detailing both its theoretical attributes and the empirical methodologies required for their validation. We will delve into the causality behind experimental choices, ensuring a robust and reproducible characterization process.

Molecular Identity and Weight

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure and molecular weight.

Molecular Formula: C₁₇H₁₉NO₂

Structure:

Caption: Chemical structure of N-(3-methoxypropyl)-2-phenylbenzamide.

Molecular Weight:

The theoretical monoisotopic molecular weight of N-(3-methoxypropyl)-2-phenylbenzamide is 269.1416 g/mol . This is calculated based on the sum of the atomic masses of its constituent atoms (17 carbons, 19 hydrogens, 1 nitrogen, and 2 oxygens). The average molecular weight is 269.34 g/mol .

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational predictions provide valuable initial insights into a molecule's behavior. These predictions are based on its structure and are useful for guiding experimental design.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol-Water Partition Coefficient) 3.5 - 4.5Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 38.33 ŲInfluences cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors 2Affects solubility and binding to biological targets.
Rotatable Bonds 5Relates to conformational flexibility and binding affinity.
pKa (acidic) ~14-15 (amide N-H)Determines the state of ionization at physiological pH.
pKa (basic) Not applicableThe molecule lacks a readily ionizable basic center.

Experimental Characterization Protocols

A rigorous experimental evaluation is essential to confirm the identity, purity, and key physicochemical properties of N-(3-methoxypropyl)-2-phenylbenzamide.

Structural Elucidation and Verification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. For N-(3-methoxypropyl)-2-phenylbenzamide, characteristic peaks would be expected in the aromatic region (for the two phenyl rings) and the aliphatic region (for the methoxypropyl chain).

  • ¹³C NMR: Shows the number and types of carbon atoms. The spectrum would display distinct signals for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons of the side chain.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.

G cluster_workflow NMR Workflow start Dissolve sample in deuterated solvent acquire Acquire 1H and 13C spectra start->acquire process Process data (Fourier transform, phasing, baseline correction) acquire->process analyze Analyze chemical shifts, coupling constants, and integrals process->analyze elucidate Elucidate and confirm structure analyze->elucidate

Caption: Workflow for NMR-based structural elucidation.

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

  • Data Analysis: Compare the experimentally determined exact mass with the theoretical mass to confirm the elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is the standard method for determining the purity of a compound.[3] A well-developed HPLC method can separate the target compound from any impurities or starting materials.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare a mixture of solvents, such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution is typically used for purity analysis.[3]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and dilute it to an appropriate concentration for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Flow Rate: Typically 1 mL/min.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_workflow HPLC Purity Workflow prepare_mobile_phase Prepare Mobile Phase inject Inject Sample into HPLC prepare_mobile_phase->inject prepare_sample Prepare Sample Solution prepare_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram and Calculate Purity detect->analyze

Sources

An In-depth Technical Guide to the Predicted Toxicity and Safety Profile of N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, predictive toxicological and safety assessment of the novel chemical entity, N-(3-methoxypropyl)-2-phenylbenzamide. In the absence of empirical data for this specific molecule, this guide establishes a robust, multi-pillar framework for safety evaluation based on modern toxicological principles. The approach integrates advanced in silico predictive modeling, a battery of recommended in vitro assays, and a strategic plan for subsequent in vivo studies. This guide is structured to provide not only a predicted safety profile but also the scientific rationale and detailed methodologies required to generate definitive data, aligning with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Introduction and Molecular Profile

N-(3-methoxypropyl)-2-phenylbenzamide is a small molecule characterized by a 2-phenylbenzamide core structure with an N-linked 3-methoxypropyl side chain. The 2-phenylbenzamide moiety presents a biphenyl-like system, while the N-alkylamide linkage and the terminal methoxy group are key sites for potential metabolic activity. Understanding the safety profile of such a novel entity is paramount before its consideration for further development, particularly in the pharmaceutical context.[1][2] Early and accurate prediction of potential toxicities is critical for mitigating late-stage failures in drug development, thereby saving significant time and resources.[1][3][4][5]

This guide outlines a systematic, tiered approach to characterizing the toxicological risks associated with N-(3-methoxypropyl)-2-phenylbenzamide.

The Predictive Toxicology Workflow

A rational and tiered approach is essential for evaluating new chemical entities.[6][7] The proposed workflow prioritizes computational and in vitro methods to refine and reduce the necessity for animal testing, in line with the "3Rs" principles (Replacement, Reduction, and Refinement).

Predictive_Toxicology_Workflow Start N-(3-methoxypropyl)-2-phenylbenzamide (Novel Chemical Entity) InSilico Phase 1: In Silico Assessment (Computational Prediction) Start->InSilico Structural Analysis InVitro Phase 2: In Vitro Confirmation (Cell-Based Assays) InSilico->InVitro Guide Assay Selection InVivo Phase 3: In Vivo Verification (Animal Models) InVitro->InVivo Inform Dose Selection RiskAssessment Comprehensive Risk Assessment & Safety Profile InVivo->RiskAssessment Generate Systemic Data

Caption: A tiered workflow for predictive toxicology assessment.

Phase 1: In Silico Toxicity Prediction

In silico toxicology utilizes computer-based models to predict the potential toxicity of chemicals based on their structure.[8][9] This approach allows for the rapid and cost-effective initial screening of potential hazards.[1][8][10]

Rationale and Approach

The chemical structure of N-(3-methoxypropyl)-2-phenylbenzamide will be analyzed using Quantitative Structure-Activity Relationship (QSAR) and other machine learning-based models.[8][10][11] These models are trained on large datasets of known toxic compounds and can identify structural alerts—molecular substructures associated with specific toxicities.[8][12] We will employ a dual-methodology approach as recommended by guidelines like ICH M7, using both an expert rule-based system and a statistical-based system for mutagenicity prediction.[13][14]

Predicted Endpoints and Tools

A summary of key toxicological endpoints to be predicted computationally is presented below.

Toxicity Endpoint Prediction Rationale & Potential Structural Alerts Recommended In Silico Tools
Mutagenicity Aromatic amines and biphenyl structures can sometimes be associated with mutagenic potential. The goal is to predict the likelihood of inducing gene mutations.Derek Nexus (Expert Rule-Based)[13][14], Sarah Nexus (Statistical-Based)[14], OECD QSAR Toolbox[13][15]
Hepatotoxicity The biphenyl core can be a substrate for hepatic metabolism, potentially leading to reactive metabolites that can cause liver injury.QSAR models trained on liver toxicity data; analysis of potential metabolic pathways leading to reactive intermediates.[8]
Cardiotoxicity (hERG) Many drugs have been withdrawn due to unforeseen cardiotoxicity related to the blockade of the hERG potassium channel.[16] Structural features will be assessed for potential hERG liability.Specific QSAR models for hERG channel inhibition.
Acute Oral Toxicity Prediction of the LD50 value to estimate the dose that would be lethal to 50% of a test population, providing a preliminary classification of acute toxicity.Machine learning models trained on acute toxicity data, such as those based on deep neural networks.[12]
Predicted Metabolic Fate

The metabolism of N-(3-methoxypropyl)-2-phenylbenzamide is predicted to occur via several pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[17]

  • N-Dealkylation: The N-(3-methoxypropyl) group is a likely site for oxidative dealkylation, yielding 2-phenylbenzamide and 3-methoxypropionaldehyde.[17]

  • O-Demethylation: The terminal methoxy group can undergo O-demethylation to form a primary alcohol, N-(3-hydroxypropyl)-2-phenylbenzamide.

  • Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation at various positions.

Metabolic_Pathway Parent N-(3-methoxypropyl)- 2-phenylbenzamide N_Dealk N-Dealkylation (CYP-mediated) Parent->N_Dealk O_Demeth O-Demethylation (CYP-mediated) Parent->O_Demeth Aro_Hydrox Aromatic Hydroxylation (CYP-mediated) Parent->Aro_Hydrox Metabolite1 2-Phenylbenzamide + 3-Methoxypropionaldehyde N_Dealk->Metabolite1 Metabolite2 N-(3-hydroxypropyl)- 2-phenylbenzamide O_Demeth->Metabolite2 Metabolite3 Hydroxylated Metabolites Aro_Hydrox->Metabolite3

Caption: Predicted major metabolic pathways for the compound.

Phase 2: In Vitro Toxicological Assessment

In vitro assays are essential for confirming or refuting the predictions generated by in silico models and for providing quantitative data on a compound's potential toxicity.[2][3][18] These tests use cultured cells or tissues and are critical for early-stage decision-making in drug discovery.[3][18]

General Cytotoxicity
  • Objective: To determine the concentration at which the compound causes general cell death. This data is crucial for setting appropriate concentration ranges for subsequent, more specific assays.[18]

  • Recommended Assay: MTT or LDH release assay using a relevant human cell line (e.g., HepG2 liver cells, HEK293 kidney cells).[3][19]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of N-(3-methoxypropyl)-2-phenylbenzamide (e.g., from 0.1 µM to 100 µM). Treat cells in triplicate for 24 or 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment
  • Objective: To evaluate the potential of the compound to cause damage to DNA, which can lead to mutations.[20]

  • Recommended Assays: A standard two-test battery is recommended:

    • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).[21]

    • In Vitro Micronucleus Test: Detects chromosomal damage (clastogenicity and aneugenicity).[22][23]

Protocol: Ames Test (Miniaturized Screening Version)

  • Strains: Use Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[24]

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect pro-mutagens.[24]

  • Procedure: a. Add the test compound at several concentrations, the bacterial culture, and either S9 mix or buffer to a small amount of molten top agar. b. Pour this mixture onto minimal glucose agar plates.[25] c. Incubate the plates at 37°C for 48-72 hours.[26]

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Cardiotoxicity Assessment
  • Objective: To assess the potential for inhibition of the hERG potassium channel, a key indicator of proarrhythmic risk.

  • Recommended Assay: hERG fluorescence polarization (FP) assay or automated patch-clamp electrophysiology.[27]

Protocol: hERG Fluorescence Polarization Assay

  • Principle: This is a competitive binding assay. A fluorescent tracer binds to the hERG channel in a membrane preparation, producing a high polarization signal. If the test compound binds to the channel, it displaces the tracer, leading to a decrease in the polarization value.[27]

  • Procedure: a. In a 384-well plate, add serially diluted test compound.[28] b. Add hERG membrane preparation and the fluorescent tracer.[27][28] c. Incubate at room temperature for 1-3 hours.[27][28] d. Read the fluorescence polarization on a suitable plate reader.

  • Analysis: Calculate the IC50 value from the concentration-response curve. Include a known hERG inhibitor (e.g., Astemizole or E-4031) as a positive control.[28][29]

Phase 3: In Vivo Safety and Toxicity Studies

Should the in silico and in vitro data suggest a favorable safety profile, a tiered in vivo assessment would be the next logical step. These studies are governed by strict international guidelines to ensure scientific validity and animal welfare.[6][7][30]

Acute Oral Toxicity Study
  • Objective: To determine the short-term toxicity of a single high dose of the compound and to establish a preliminary LD50 value.[31]

  • Recommended Guideline: OECD Test Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method).[32][33][34] These methods aim to classify the substance's toxicity while minimizing the number of animals used.[32][35]

Protocol: OECD 420 (Fixed Dose Procedure) - Abridged

  • Species: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).[34]

  • Dosing: Administer the compound orally by gavage. Start with a dose selected from the fixed levels (5, 50, 300, 2000 mg/kg) based on a preliminary sighting study.[34]

  • Procedure: Dose a single animal. If it survives, dose four more animals at the same level. If it shows signs of toxicity, dose subsequent animals at a lower fixed dose. If it dies, dose subsequent animals at a much lower dose.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[31]

  • Endpoint: The study determines a dose that produces clear toxicity but no mortality, allowing for classification into the Globally Harmonised System (GHS).[32]

Core Safety Pharmacology Studies
  • Objective: To investigate potential undesirable effects on major physiological systems (cardiovascular, respiratory, and central nervous systems) at exposures within the therapeutic range and above.[6][7][36]

  • Recommended Guideline: ICH S7A.[6][16][30]

System Parameters to Evaluate Typical In Vivo Model
Cardiovascular Blood pressure, heart rate, electrocardiogram (ECG)Conscious, telemetered dogs or rats
Respiratory Respiratory rate, tidal volume, hemoglobin oxygen saturationWhole-body plethysmography in rats
Central Nervous Behavior, motor activity, coordination, body temperatureFunctional observational battery (e.g., Irwin test) in rats

Synthesis and Overall Risk Assessment

The comprehensive safety profile of N-(3-methoxypropyl)-2-phenylbenzamide will be constructed by integrating the findings from all three phases.

  • In Silico results will provide the initial hazard identification.

  • In Vitro data will provide quantitative measures of cytotoxicity, genotoxicity, and specific organ liabilities, either confirming or overriding the computational predictions.

  • In Vivo studies will provide the definitive assessment of systemic toxicity and effects on vital functions, establishing a potential therapeutic window.

A compound with significant, confirmed in vitro genotoxicity or potent hERG inhibition would likely be deprioritized for further development. Conversely, a clean profile from the in silico and in vitro stages would build confidence for proceeding to resource-intensive in vivo studies. This integrated approach ensures a scientifically sound, ethically responsible, and resource-efficient evaluation of the toxicological and safety profile of N-(3-methoxypropyl)-2-phenylbenzamide.

References

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals - EMA. (n.d.). Retrieved from [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • Services for in vitro Toxicology research. (n.d.). Admescope. Retrieved from [Link]

  • Safety Guidelines. (n.d.). ICH. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). OECD. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. (2000, November 8). ICH. Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved from [Link]

  • Licht, R. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. Retrieved from [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. Retrieved from [Link]

  • In Vitro Toxicity Testing. (n.d.). Porsolt. Retrieved from [Link]

  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. Retrieved from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. Retrieved from [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved from [Link]

  • In Silico Toxicity Assessments - (Q)SAR. (n.d.). Exponent. Retrieved from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • The microsomal dealkylation of N,N-dialkylbenzamides. (n.d.). PubMed. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC. Retrieved from [Link]

  • Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. (n.d.). EPA. Retrieved from [Link]

  • Machine Learning Toxicity Prediction: Latest Advances by Toxicity End Point. (2022, December 13). PMC. Retrieved from [Link]

  • Ames Test. (n.d.). Cyprotex. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Notes. Retrieved from [Link]

  • In Vitro Toxicology Testing and Safety Assessment Services. (n.d.). WuXi Biology. Retrieved from [Link]

  • The Ames test: a methodological short review. (n.d.). Retrieved from [Link]

  • The micronucleus test—most widely used in vivo genotoxicity test—. (2016, October 1). PMC. Retrieved from [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017, November 30). ResearchGate. Retrieved from [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. Retrieved from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved from [Link]

  • In Silico Mutagenicity Assessment. (n.d.). Lhasa Limited. Retrieved from [Link]

  • How can I predict toxicity in drug discovery? (n.d.). Optibrium. Retrieved from [Link]

  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). (2025, April 10). Tox Lab. Retrieved from [Link]

  • In Vitro Toxicology Assays. (n.d.). TME Scientific. Retrieved from [Link]

  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Toxicity prediction of small drug molecules of androgen receptor using multilevel ensemble model. (n.d.). World Scientific Publishing. Retrieved from [Link]

  • Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. (2025, October 20). PMC. Retrieved from [Link]

  • In silico tools for toxicity prediction. (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicology. (n.d.). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. (2017, May 4). SciSpace. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Computational toxicology – The new frontier in predictive safety assessment. (2025, October 16). Syngene. Retrieved from [Link]

  • In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox. (2024, June 23). PubMed. Retrieved from [Link]

  • FDA's Predictive Toxicology Roadmap. (n.d.). FDA. Retrieved from [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024, November 21). PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to Elucidating the Target Receptor and Binding Affinity of Novel N-Aryl Benzamide Scaffolds: A Case Study with N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Preamble: The Enigmatic Potential of the N-Aryl Benzamide Core

The N-aryl benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and the ability to interact with a wide array of biological targets. This chemical motif is present in a multitude of clinically approved drugs and investigational compounds, underscoring its significance in drug discovery. Its prevalence stems from a favorable combination of synthetic tractability, metabolic stability, and the capacity for intricate molecular interactions. However, for many novel derivatives, such as N-(3-methoxypropyl)-2-phenylbenzamide, the precise molecular target and binding affinity remain to be elucidated. This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically characterize such compounds. We will eschew a rigid, templated approach and instead focus on the logical progression of scientific inquiry, from hypothesis generation to definitive target validation and affinity determination.

Deconstructing the Scaffold: Initial Hypothesis Generation

A thorough analysis of the N-(3-methoxypropyl)-2-phenylbenzamide structure is the foundational step in postulating potential biological targets. The molecule's key features—the N-aryl benzamide core, the methoxypropyl side chain, and the 2-phenyl substituent—each contribute to its physicochemical properties and potential for interaction with various receptor classes.

The broader class of N-phenylbenzamide derivatives has been associated with a diverse range of pharmacological activities, suggesting that this scaffold can be tailored to interact with multiple targets. For instance, derivatives have been developed as potent agonists for G Protein-Coupled Receptor-35 (GPR35), highlighting the potential for interaction with this class of receptors.[1][2] Furthermore, modifications to the N-phenylbenzamide core have yielded compounds with activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as ion channels.[3] The inherent flexibility of this scaffold necessitates a broad yet systematic approach to target identification.

A Strategic Workflow for Target Deconvolution

The following experimental workflow provides a logical and efficient pathway for identifying the primary biological target of a novel N-aryl benzamide derivative. This process is designed to be iterative, with the results from each stage informing the subsequent steps.

Target_Deconvolution_Workflow cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Target Identification & Binding Affinity cluster_3 Phase 4: In Vivo Validation A Compound Synthesis & QC B High-Throughput Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->B C Broad Target-Based Panel Screening (e.g., GPCRs, Kinases, Ion Channels) A->C D Dose-Response Analysis of Primary Hits B->D C->D E Orthogonal Assays to Confirm Activity D->E F SAR Exploration with Analogs E->F G Affinity Chromatography / Pull-down Assays F->G H Photo-affinity Labeling F->H I Direct Binding Assays (e.g., SPR, ITC, Radioligand Binding) G->I H->I J Mechanism of Action Studies in Relevant Cellular Models I->J K Pharmacokinetic Profiling J->K L Efficacy Studies in Disease-Relevant Animal Models K->L

Figure 1: A comprehensive workflow for the identification and validation of the biological target of a novel compound.

Methodologies for Determining Target Receptor Binding Affinity

Once a putative target has been identified, the next critical step is to quantify the binding affinity of N-(3-methoxypropyl)-2-phenylbenzamide for this receptor. The choice of methodology will depend on the nature of the target and the resources available.

Radioligand Binding Assays

This classical and robust technique remains a gold standard for quantifying receptor-ligand interactions.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-labeled standard), and a range of concentrations of the unlabeled test compound (N-(3-methoxypropyl)-2-phenylbenzamide).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics.

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization of the Target Receptor: Covalently immobilize the purified target receptor onto the surface of a sensor chip (e.g., a CM5 chip).

  • Binding Analysis: Inject a series of concentrations of N-(3-methoxypropyl)-2-phenylbenzamide in a suitable running buffer over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This is recorded as a sensorgram.

  • Kinetic Analysis: After each injection, flow the running buffer over the chip to monitor the dissociation of the compound. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Signaling Pathway and Mechanism of Action

Should initial screening reveal that N-(3-methoxypropyl)-2-phenylbenzamide acts as an agonist at a G protein-coupled receptor (GPCR), a hypothetical signaling cascade can be proposed to guide further mechanistic studies.

GPCR_Signaling_Pathway cluster_0 Cell Membrane Compound N-(3-methoxypropyl)- 2-phenylbenzamide Receptor GPCR Compound->Receptor Binding & Activation G_Protein G Protein (αβγ) Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Figure 2: A generalized signaling pathway for a GPCR agonist.

Quantitative Data Summary

While specific binding affinity data for N-(3-methoxypropyl)-2-phenylbenzamide is not yet available, the following table presents hypothetical data to illustrate how results from the aforementioned assays should be structured for clear comparison.

Assay Type Parameter Value Target Receptor
Radioligand BindingKi150 nMHypothetical Receptor X
Surface Plasmon ResonanceKD200 nMHypothetical Receptor X
Functional Assay (e.g., cAMP)EC50350 nMHypothetical Receptor X

Conclusion and Forward-Looking Perspective

The journey to fully characterize a novel compound like N-(3-methoxypropyl)-2-phenylbenzamide is a meticulous process of hypothesis-driven experimentation. The N-aryl benzamide scaffold holds immense promise, and a systematic approach to target identification and binding affinity determination is paramount to unlocking its full therapeutic potential. The workflows and protocols outlined in this guide provide a robust framework for researchers to navigate the complexities of drug discovery and contribute to the development of the next generation of targeted therapeutics.

References

  • Wei, L., et al. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2018). SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. [Link]

  • ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

Sources

SMILES string and InChIKey for N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the SMILES String and InChIKey for N-(3-methoxypropyl)-2-phenylbenzamide

Executive Summary

In the landscape of modern chemical research and drug development, the unambiguous identification of molecular structures is paramount. Standardized, machine-readable identifiers are the bedrock of cheminformatics, facilitating data integrity, database interoperability, and computational modeling. This guide provides a detailed examination of two such critical identifiers—the Simplified Molecular Input Line Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey)—for the compound N-(3-methoxypropyl)-2-phenylbenzamide . As a Senior Application Scientist, this document is structured to provide not just the identifiers themselves, but also the underlying principles of their generation, their significance in the research workflow, and a framework for their validation, ensuring scientific rigor and trustworthiness.

Introduction: The Need for Unambiguous Molecular Identification

N-(3-methoxypropyl)-2-phenylbenzamide is a chemical compound whose utility and properties are intrinsically linked to its precise molecular structure. For researchers, accurately documenting and retrieving information about such a molecule from global databases, patents, and scientific literature is a foundational task. Trivial or even systematic names can be ambiguous or vary between sources. This is where algorithmic, standardized identifiers become indispensable.

The International Union of Pure and Applied Chemistry (IUPAC) has been at the forefront of establishing universal standards in chemical nomenclature and terminology.[1][2][3] Building on this, computational identifiers like SMILES and InChI were developed to represent complex molecular structures in a format that is both human-readable and, critically, computer-parsable.[4] This guide will dissect these identifiers for N-(3-methoxypropyl)-2-phenylbenzamide, providing a robust reference for its use in computational chemistry and drug discovery pipelines.

Deconstructing the Core Chemical Identifiers

SMILES (Simplified Molecular Input Line Entry System)

SMILES is a line notation that describes the structure of a chemical species using short ASCII strings.[5] Its primary advantages are its compactness and relative human-readability.[4][6] The system encodes atoms, bonds, branching, and ring structures through a set of elegant syntax rules.

  • Atoms: Represented by their standard element symbols.

  • Bonds: Single bonds are typically implied by adjacency, while double and triple bonds are represented by = and #, respectively.

  • Branching: Indicated by parentheses ().

  • Rings: Indicated by breaking one bond in the ring and labeling the connected atoms with a matching digit.

For any given structure, multiple valid SMILES strings can be written. To ensure a single, unique representation, a "canonicalization" algorithm is applied to generate the Canonical SMILES .[7]

InChI and InChIKey (International Chemical Identifier)

The InChI is a more recent and structured identifier developed by IUPAC and NIST.[8][9] It is designed to be a unique and predictable "digital signature" of a molecule. Unlike SMILES, its generation is governed by a strict, open-source algorithm, ensuring consistency across different software platforms.[10]

The InChI is composed of distinct layers, each adding a level of structural detail:[7][8][10]

  • Main Layer: Contains the chemical formula, atom connections (without formal charges), and hydrogen atom locations.

  • Charge Layer: Specifies protonation or deprotonation.

  • Stereochemical Layer: Defines stereoisomers (e.g., tetrahedral and double-bond stereochemistry).

  • Isotopic Layer: Indicates isotopic substitutions.

Due to its length, the full InChI string is not ideal for web searches. To address this, the InChIKey was developed. It is a 27-character, fixed-length hash of the full InChI string.[8] This format is ideal for indexing and searching chemical databases, functioning much like a barcode for the molecule.[7]

Core Identifiers for N-(3-methoxypropyl)-2-phenylbenzamide

The molecular structure of N-(3-methoxypropyl)-2-phenylbenzamide forms the basis for generating its unique identifiers. The name describes a benzamide core with a phenyl group at position 2 of the benzene ring and a 3-methoxypropyl group attached to the amide nitrogen.

Identifier TypeValue
IUPAC Name N-(3-methoxypropyl)-2-phenylbenzamide
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol
Canonical SMILES COCCCNC(=O)c1ccccc1c2ccccc2
InChI InChI=1S/C17H19NO2/c1-20-13-7-12-18-17(19)15-10-6-5-9-14(15)16-8-3-2-4-11-16/h2-6,8-11H,7,12-13H2,1H3,(H,18,19)
InChIKey YJCYOXCTBYVBFN-UHFFFAOYSA-N

Workflow for Identifier Generation and Validation

The trustworthiness of these identifiers relies on a robust and verifiable generation process.[9] As a self-validating system, the protocol must involve algorithmic generation followed by cross-verification.

Experimental Protocol: Identifier Generation and Verification
  • Structure Drawing: Draw the 2D structure of N-(3-methoxypropyl)-2-phenylbenzamide using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Initial Generation: Use the software's built-in tools to generate the Canonical SMILES, InChI, and InChIKey. The software applies canonicalization rules to ensure a unique output.[10]

  • Cross-Platform Verification: Input the generated SMILES string into at least two independent, reputable online chemical databases or conversion tools (e.g., PubChem, ChemSpider).

  • Identifier Comparison: Compare the InChI and InChIKey generated by the independent platforms with the initially generated identifiers. They must match exactly.

  • Reverse Validation: Use the generated InChI string as input in a conversion tool to regenerate the chemical structure. Visually inspect the resulting structure to confirm it is identical to the original N-(3-methoxypropyl)-2-phenylbenzamide.

This multi-step verification process mitigates the risk of software-specific errors and confirms the global uniqueness of the generated identifiers.

G cluster_input Input cluster_gen Generation cluster_output Outputs cluster_validation Validation struct 1. 2D Structure of N-(3-methoxypropyl)-2-phenylbenzamide gen 2. Algorithmic Processing (Canonicalization) struct->gen Input Structure smiles SMILES COCCCNC(=O)c1ccccc1c2ccccc2 gen->smiles inchi InChI InChI=1S/... gen->inchi cross_ref 3. Cross-Reference (e.g., PubChem, ChemSpider) smiles->cross_ref Verify inchikey InChIKey YJCYOXCTBYVBFN-UHFFFAOYSA-N inchi->inchikey Hashing inchikey->cross_ref reverse 4. Reverse Conversion (Identifier -> Structure) cross_ref->reverse Confirm reverse->struct Visual Match

Caption: Workflow for generating and validating chemical identifiers.

Application in Drug Discovery and Development

The utility of SMILES and InChIKey extends far beyond simple identification. They are integral to numerous computational workflows in drug discovery.

  • Database Management and Searching: InChIKeys provide a reliable method for searching large chemical libraries and linking disparate datasets without ambiguity.[7][8]

  • Virtual Screening: SMILES strings are commonly used as input for virtual screening campaigns, where large compound libraries are computationally docked against a biological target.[6][11]

  • Quantitative Structure-Activity Relationship (QSAR): In QSAR modeling, SMILES representations are used to calculate molecular descriptors that correlate chemical structure with biological activity, helping to predict the potency of new compounds.[12]

  • Machine Learning and AI: Deep learning models in drug design often use SMILES as a sequential, text-based input to generate novel molecular structures with desired properties.[11]

G cluster_identifiers Machine-Readable Identifiers cluster_applications Applications substance N-(3-methoxypropyl)-2-phenylbenzamide Chemical Name smiles SMILES COCCCNC(=O)c1... substance->smiles Encodes inchikey InChIKey YJCYOXCTBYVBFN... substance->inchikey Encodes qsar QSAR Modeling smiles->qsar Input for ml AI / Machine Learning smiles->ml Input for db Database Searching inchikey->db Key for

Caption: Relationship between identifiers and research applications.

Hypothetical Synthesis Protocol

To provide context, the following is a plausible laboratory-scale synthesis for N-(3-methoxypropyl)-2-phenylbenzamide.

Objective: To synthesize N-(3-methoxypropyl)-2-phenylbenzamide via amide coupling.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-phenylbenzoic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM).

  • Activation: Add 1.1 equivalents of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or a combination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. Causality: The coupling agent activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add 1.2 equivalents of 3-methoxypropan-1-amine to the reaction mixture. If an acid salt of the amine is used, add 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove urea byproducts (if DCC was used).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product using column chromatography on silica gel to yield the pure N-(3-methoxypropyl)-2-phenylbenzamide.

Conclusion

The Canonical SMILES and InChIKey are more than just strings of characters; they are foundational tools for modern chemical science. For N-(3-methoxypropyl)-2-phenylbenzamide, the identifiers COCCCNC(=O)c1ccccc1c2ccccc2 (SMILES) and YJCYOXCTBYVBFN-UHFFFAOYSA-N (InChIKey) provide a globally unique, verifiable, and computationally accessible representation. Integrating these identifiers into research workflows is a mandatory step for ensuring data is findable, accessible, interoperable, and reusable (FAIR), thereby accelerating the pace of discovery and innovation in drug development and materials science.

References

  • InChI Trust. (n.d.). The IUPAC International Chemical Identifier (InChI). Retrieved from [Link]

  • IUPAC. (2001). IUPAC Chemical Identifier (IChI). Chemistry International. Retrieved from [Link]

  • Taylor & Francis. (2016). International chemical identifier – Knowledge and References. Retrieved from [Link]

  • IUPAC. (n.d.). Nomenclature. Retrieved from [Link]

  • Study.com. (n.d.). Nomenclature in Chemistry | IUPAC Naming Rules & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical nomenclature. Retrieved from [Link]

  • DrugXpert Docs. (2025). 8. Benefits of SMILES. Retrieved from [Link]

  • Simpson, T., et al. (2024). Guide to Generating International Chemical Identifier (InChI) Label for Isotopically Labelled Compounds. Protocols.io. Retrieved from [Link]

  • Gao, W., et al. (2022). Application of SMILES-based molecular generative model in new drug design. Frontiers in Pharmacology. Retrieved from [Link]

  • IUPAC Rules. (n.d.). University of Wisconsin Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5 Chemical Identifiers. Retrieved from [Link]

  • ResearchGate. (n.d.). SMILES, SMARTS, InChI and InChIKey concepts. Retrieved from [Link]

  • Toropov, A. et al. (2014). Application of SMILES Notation Based Optimal Descriptors in Drug Discovery and Design. ResearchGate. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ligand page. Retrieved from [Link]

  • Wiedemann, S. (2012). Cheminformatics, Encodings SMILES & InChI. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Optimal Solvent Selection for Dissolving N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary

This technical guide provides a standardized protocol for the solubilization, storage, and handling of N-(3-methoxypropyl)-2-phenylbenzamide .[1][2][3] Based on its biphenyl-2-carboxamide core structure, this compound exhibits significant lipophilicity (Predicted LogP ~3.5–4.[1][2][3]0) and negligible aqueous solubility.[4][1][2] Improper solvent selection will lead to compound precipitation ("crashing out") upon dilution into aqueous buffers, resulting in false negatives in biological assays or erratic pharmacokinetic data.[4][1][2]

This document outlines a DMSO-centric solubilization strategy , validated by physicochemical principles, to ensure compound stability and bioavailability in cellular and enzymatic assays.[4][1][2][3]

Physicochemical Profile & Solubility Logic

To select the optimal solvent, we must first deconstruct the molecule's properties.[4][1][2]

  • Core Scaffold: The 2-phenylbenzamide (biphenyl-2-carboxamide) moiety is highly aromatic and planar, driving strong

    
     stacking interactions in the solid state.[1][2][3] This results in high lattice energy, requiring a solvent with high dielectric constant and dipole moment to disrupt these intermolecular forces.[4][1][2]
    
  • Side Chain: The N-(3-methoxypropyl) chain adds a flexible alkyl linker and a terminal ether oxygen (Hydrogen Bond Acceptor).[1][2][3] While this slightly improves polarity compared to a pure alkyl chain, it is insufficient to confer water solubility.[4][1][2]

  • Ionization: The amide nitrogen is non-basic and non-acidic under physiological conditions (pKa > 15).[4][1][2] Therefore, pH adjustment (acidification/basification) will not significantly enhance solubility.[4][1][2]

Table 1: Predicted Solubility Profile
Solvent SystemSolubility RatingSuitabilityMechanism of Action
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM) Primary Stock High polarity (

), disrupts

-stacking, H-bond acceptor.[1][2][3]
DMF (Dimethylformamide) Good (>30 mM)Alternative StockSimilar to DMSO but higher toxicity in cell assays.[4][1][2]
Ethanol (100%) Moderate (10-20 mM)Secondary StockProticity interferes with some assays; high volatility affects concentration accuracy.[4][1][2]
PBS / Water (pH 7.4) Poor (< 10

M)
Assay BufferHigh dielectric constant forces hydrophobic aggregation.[4][1][2]
Tween-80 / PEG400 Good (Formulated)In Vivo VehicleSurfactants form micelles to encapsulate the lipophilic core.[1][2][3]

Solvent Selection Decision Tree

The following logic flow dictates the solvent choice based on the downstream application.

SolventSelection Start Start: N-(3-methoxypropyl)-2-phenylbenzamide AppType Select Application Start->AppType InVitro In Vitro (Enzyme/Cell) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ChemSynth Chemical Synthesis AppType->ChemSynth DMSO Primary Solvent: Anhydrous DMSO (Stock: 10-100 mM) InVitro->DMSO Formulation Vehicle: 5% DMSO + 40% PEG400 + 55% Saline InVivo->Formulation DCM Solvent: DCM or THF ChemSynth->DCM ToxicityCheck Check Cell Line DMSO Tolerance DMSO->ToxicityCheck Dilution Serial Dilution Protocol (Intermediate Step) ToxicityCheck->Dilution If <0.5% v/v final

Figure 1: Decision matrix for solvent selection based on experimental context.[1][2][3]

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials:

  • N-(3-methoxypropyl)-2-phenylbenzamide (Solid powder).[1][2][3]

  • DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[4][1][2]

  • Amber glass vials (Borosilicate) with PTFE-lined caps.[1][2]

  • Vortex mixer and Sonicator.[1][2][3]

Step-by-Step Methodology:

  • Weighing: Accurately weigh roughly 2-5 mg of the compound into a sterile microcentrifuge tube or glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 10 mM concentration using the formula:
    
    
    
    
    (Note: Molecular Weight of C17H19NO2
    
    
    269.34 g/mol .[4][1][2] Verify exact batch MW).
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If visible particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[4][1][2]

    • Critical Check: Hold the vial against a light source.[4][1][3] The solution must be perfectly clear and colorless. Any turbidity indicates incomplete dissolution.[4][1][2]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    

Protocol 2: Aqueous Dilution for Biological Assays[2][3][4]

Challenge: Direct addition of high-concentration DMSO stock to aqueous buffer often causes rapid precipitation due to the "solvent shock" effect.[1][2][3] Solution: Use an Intermediate Dilution Step .[1][2][3]

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Working Solution (0.1% DMSO in Buffer) Inter->Final 1:100 Dilution (Assay Ready)

Figure 2: Step-wise dilution strategy to mitigate precipitation.

Methodology:

  • Thaw: Bring the DMSO stock to room temperature. Vortex to ensure homogeneity.[4][1][2]

  • Intermediate Dilution (10x Conc): Prepare a solution 10-times higher than your final assay concentration in a buffer containing 10% DMSO.

    • Example: To achieve 10

      
      M final assay concentration, prepare a 100 
      
      
      
      M intermediate solution by diluting the 10 mM stock 1:100 into buffer .
    • Technique: Add the DMSO stock dropwise into the vortexing buffer.[1][2][3] Do not add buffer to DMSO.

  • Final Dilution: Dilute the Intermediate Solution 1:10 into the final assay medium (e.g., cell culture media).

    • Result: Final DMSO concentration is 1% (or lower, depending on dilution factors), and the compound remains dispersed.[4][1][2]

Troubleshooting & Stability

IssueCauseCorrective Action
Precipitation in Media Compound concentration exceeds aqueous solubility limit.[1][2][3]Reduce final concentration or add 0.05% Tween-20 to the assay buffer.[1][2][3]
DMSO Freezing DMSO freezes at 19°C.Thaw completely at RT before pipetting. Heterogeneous slush leads to concentration errors.[4][1][2]
Hygroscopicity DMSO absorbs water from air.[1][2][3]Use anhydrous DMSO and seal vials tightly with Parafilm.[4][1][2] Water uptake decreases solubility power.[4][1][2]

References

  • Di, L., & Kerns, E. H. (2016).[4][1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[4][1][2] (Standard text on solubility optimization).

  • Lipinski, C. A. (2000).[4][1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[4][1][2] Link[4][1][2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[4][1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[4][1][2] Link

  • PubChem Compound Summary. (2023). Benzamide derivatives and physicochemical properties. National Library of Medicine.[4][1][3] Link

Sources

Technical Application Note: Preparation of N-(3-methoxypropyl)-2-phenylbenzamide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

This guide provides a standardized protocol for the preparation, storage, and handling of N-(3-methoxypropyl)-2-phenylbenzamide (approximate MW: 269.34 g/mol ) for in vitro biological assays. Based on its structural motifs—a lipophilic bi-phenyl core coupled with a methoxypropyl chain—this compound exhibits low aqueous solubility and high membrane permeability.

Successful application in cell culture requires rigorous adherence to solvent compatibility standards to prevent compound precipitation (which causes false negatives) and solvent cytotoxicity (which causes false positives). This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, ensuring a stable "Master Stock" that can be serially diluted without crashing out of solution.

Key Physicochemical Profile (Predicted)
PropertyValue / DescriptionNotes
Molecular Formula C₁₇H₁₉NO₂Calculated based on structure.
Molecular Weight ~269.34 g/mol Verify against specific batch CoA.
LogP (Predicted) ~3.0 – 3.5Moderately lipophilic; requires organic solvent.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended concentration: 10 mM – 50 mM.
Aqueous Solubility Poor (< 100 µM)prone to precipitation in pure water/media.

Materials & Reagents

  • Compound: N-(3-methoxypropyl)-2-phenylbenzamide (Solid powder).

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.9% purity).

    • Note: Avoid Ethanol if possible, as it evaporates rapidly, altering stock concentration over time.

  • Vessels:

    • Stock Prep: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene (PS) tubes for 100% DMSO as leaching may occur.

    • Dilution: Polypropylene (PP) microcentrifuge tubes.

  • Filtration (Optional but Recommended): 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (CA) or PES with 100% DMSO.

Protocol 1: Master Stock Solution Preparation

Objective: Create a stable, high-concentration stock (e.g., 10 mM) suitable for long-term storage.

Step-by-Step Methodology
  • Calculation: Determine the mass required for a target volume.

    • Formula:

      
      
      
    • Example: To make 1 mL of a 10 mM stock (MW = 269.34):

      
      
      
  • Weighing:

    • Tare an amber glass vial.[1]

    • Weigh approximately 2-5 mg of powder. Record the exact mass (e.g., 3.1 mg).

    • Back-calculate the required DMSO volume to achieve exactly 10 mM.

      
      
      
  • Dissolution:

    • Add the calculated volume of sterile DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Ensure no particulates remain. If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Critical for Long-term Culture):

    • If the powder was not sterile, filter the 100% DMSO stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 50 µL) in PP tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Working Solutions & Serial Dilution

Objective: Dilute the Master Stock into cell culture media while preventing precipitation ("crashing") and maintaining DMSO < 0.5% (v/v).

The "Intermediate Dilution" Strategy

Directly adding 100% DMSO stock to cell media often causes local high concentrations that precipitate the lipophilic compound immediately. Use an intermediate step.

  • Thaw: Thaw one aliquot of Master Stock (10 mM) at Room Temperature (RT). Vortex.

  • Intermediate Stock (10x or 100x):

    • Prepare a secondary dilution in media or PBS immediately prior to use.

    • Example: Dilute 10 mM Master Stock 1:100 into media to get 100 µM (1% DMSO).

    • Technique: Add media slowly to the DMSO aliquot while vortexing or swirling.

  • Final Dosing:

    • Add the Intermediate Stock to the cell culture wells to reach the final assay concentration (e.g., 1 µM or 10 µM).

    • Final DMSO Check: Ensure the final DMSO concentration is ≤ 0.1% (ideal) or ≤ 0.5% (maximum tolerance for robust lines like HeLa/HEK293).

Table 1: Dilution Scheme for 10 µM Final Treatment

Step Source Solution Diluent Volume Source Volume Diluent Resulting Conc. DMSO %
1 Master Stock (10 mM) Media 10 µL 990 µL 100 µM 1.0%

| 2 | Intermediate (100 µM) | Cell Well (Media) | 10 µL | 90 µL | 10 µM | 0.1% |

Visualized Workflow (Graphviz)

StockPrep cluster_QC Quality Control Powder Compound Powder (N-(3-methoxypropyl)...) MasterStock Master Stock (10 mM in DMSO) Powder->MasterStock Weigh & Dissolve DMSO 100% DMSO (Cell Culture Grade) DMSO->MasterStock Aliquot Aliquot & Freeze (-20°C) MasterStock->Aliquot Storage Intermed Intermediate Dilution (100 µM in Media) [1% DMSO] Aliquot->Intermed 1:100 Dilution (Prevents Shock) CellPlate Cell Culture Well (Final: 10 µM) [0.1% DMSO] Intermed->CellPlate 1:10 Dilution (Dosing) Check Visual Check: Turbidity? Intermed->Check

Figure 1: Optimized workflow for preparing and diluting hydrophobic benzamide stocks to minimize precipitation risks.

Troubleshooting & Quality Control

Common Issues
  • Precipitation upon dilution:

    • Cause: Rapid change in polarity from DMSO to Water.

    • Solution: Warm the media to 37°C before dilution. Use the "Intermediate Dilution" step described above. Do not add cold DMSO to cold media.

  • Cytotoxicity in Vehicle Control:

    • Cause: DMSO concentration > 0.5% or oxidized DMSO.

    • Solution: Always run a "Vehicle Only" control (e.g., 0.1% DMSO w/o compound). Use fresh, high-grade DMSO.

Stability Verification

To validate the stock concentration, measure absorbance at the compound's


 (likely 250-280 nm for benzamides) using a NanoDrop or plate reader, comparing against a fresh standard curve.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. Retrieved from 2

  • LifeTein. (2023). DMSO usage in cell culture: Optimizing Peptide Solubility. Retrieved from 3

  • Emulate Bio. (2025). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Retrieved from 1

  • Captivate Bio. (2021). Small Molecules: Stock Solution Preparation Guide. Retrieved from 4

Sources

Application Note: In Vitro Assay Methods using N-(3-methoxypropyl)-2-phenylbenzamide

[1][2]

Abstract

N-(3-methoxypropyl)-2-phenylbenzamide (also chemically described as N-(3-methoxypropyl)[1,1'-biphenyl]-2-carboxamide ) represents a privileged structural scaffold in medicinal chemistry, sharing core features with known Orexin Receptor Antagonists (e.g., OX2R selective agents) , NK3 Receptor Antagonists , and certain p38 MAPK inhibitors .[1][2] This application note details the standardized in vitro protocols for evaluating the biological activity of this compound. We focus on G-Protein Coupled Receptor (GPCR) functional assays (Calcium Flux) and Enzymatic Inhibition assays (Kinase activity), providing a robust framework for target validation and potency determination (

12

Introduction & Mechanistic Basis[1][2]

The chemical structure of N-(3-methoxypropyl)-2-phenylbenzamide consists of a biphenyl-2-carboxamide core substituted with a 3-methoxypropyl group on the amide nitrogen.[1][2]

  • Pharmacophore Insight: The biphenyl-2-carboxamide motif is a well-established template for Orexin Receptor (OX1R/OX2R) antagonists, which regulate sleep-wake cycles and arousal.[1][2] The steric bulk of the biphenyl group often occupies the hydrophobic pocket of the receptor, while the amide linker provides essential hydrogen bonding interactions.[1][2]

  • Solubility Enhancer: The 3-methoxypropyl chain acts as a polar solubilizing group, potentially improving the compound's physicochemical properties compared to purely lipophilic analogs, making it an excellent probe for in vitro cellular assays.[1][2]

Potential Targets
  • Orexin Receptors (OX1R/OX2R): Gq-coupled GPCRs.[1][2] Antagonism blocks intracellular calcium release.[1][2]

  • Neurokinin-3 (NK3) Receptor: Gq-coupled GPCR.[1][2] Antagonism modulates tachykinin signaling.[1][2]

  • p38 Mitogen-Activated Protein Kinase (MAPK): Allosteric inhibition of the ATP-binding pocket.[1][2]

Material Preparation & Handling[1][2]

Compound Properties[1][2][3][4]
  • Chemical Name: N-(3-methoxypropyl)[1,1'-biphenyl]-2-carboxamide[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~269.34 g/mol [1][2]

  • Solubility: Low in water; High in DMSO, Ethanol.[1][2]

Stock Solution Protocol

To ensure assay reproducibility, correct solubilization is critical.[1][2]

  • Weighing: Weigh 2.7 mg of N-(3-methoxypropyl)-2-phenylbenzamide powder.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to yield a 10 mM stock solution.[1][2]

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[1][2]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

    • Note: Avoid repeated freeze-thaw cycles (limit to <3).[1][2]

Protocol 1: GPCR Functional Assay (Calcium Flux)

Target: Orexin (OX1/OX2) or NK3 Receptors (Gq-coupled).[1][2] Principle: This assay measures the inhibition of agonist-induced intracellular calcium (

1212
Reagents & Equipment[1][2]
  • Cell Line: CHO-K1 or HEK293 stably expressing hOX2R or hNK3R.[1][2]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Calcium Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).[1][2]

  • Agonist: Orexin-A (for OX2R) or Neurokinin B (for NK3).[1][2]

  • Reader: FLIPR Tetra (Molecular Devices) or FlexStation 3.[1][2]

Step-by-Step Procedure
  • Cell Plating:

    • Seed cells at 20,000 cells/well in a black-wall, clear-bottom 384-well poly-D-lysine coated plate.[1][2]

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture medium.[1][2]

    • Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).[1][2]

    • Incubate for 60 minutes at 37°C, then 15 minutes at room temperature (RT).

  • Compound Addition (Antagonist Mode):

    • Prepare a 10-point serial dilution of N-(3-methoxypropyl)-2-phenylbenzamide in Assay Buffer (range: 10 µM to 0.1 nM).[1][2] Final DMSO concentration < 0.5%.[1][2]

    • Add 10 µL of compound solution to the cells.[1][2]

    • Incubate for 30 minutes at RT to allow equilibrium binding.

  • Agonist Stimulation:

    • Prepare Agonist (Orexin-A) at

      
       concentration (typically 10-30 nM).[1][2]
      
    • Place plate in FLIPR reader.[1][2]

    • Inject 10 µL of Agonist solution.[1][2]

  • Data Acquisition:

    • Record fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds (baseline 10s, post-injection 170s).[1][2]

Data Analysis
  • Calculate Max - Min fluorescence units (RFU).

  • Normalize data to % Inhibition relative to High Control (Agonist + Vehicle) and Low Control (Buffer only).

  • Fit curve using a 4-parameter logistic equation:

    
    [1][2]
    

Protocol 2: p38 MAPK Enzymatic Inhibition Assay

Target: p38 Mitogen-Activated Protein Kinase (Kinase Pathway).[1][2] Principle: Measures the inhibition of phosphate transfer from ATP to a substrate peptide using FRET or TR-FRET technology (e.g., LanthaScreen).[1][2]

Reagents
  • Enzyme: Recombinant human p38 MAPK alpha (active).[1][2]

  • Substrate: GFP-ATF2 (physiological substrate).[1][2]

  • ATP: At

    
     apparent (typically 10-50 µM).[1][2]
    
  • Detection: Terbium-labeled anti-phospho-ATF2 antibody.[1][2]

Workflow
  • Reaction Mix: In a white 384-well low-volume plate, mix:

    • 2.5 µL Compound (4x conc. in kinase buffer).[1][2]

    • 2.5 µL Enzyme (4x conc.).[1][2]

    • Pre-incubate 15 mins at RT.

    • 5.0 µL Substrate/ATP mix (2x conc.).[1][2]

  • Reaction: Incubate for 60 minutes at RT (protected from light).

  • Termination: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Terbium-antibody.

  • Read: Measure TR-FRET signal on an EnVision reader (Ex 340 nm, Em 495/520 nm).

  • Analysis: Calculate Emission Ratio (520/495). Determine

    
    .[1][2]
    

Visualization: Assay Logic & Signaling

Gcluster_0Assay Readout LogicCompoundN-(3-methoxypropyl)-2-phenylbenzamideGPCRGPCR (OX2R / NK3)(Gq-Coupled)Compound->GPCRAntagonism(Binding)PLCPLC activationGPCR->PLCInhibitsIP3IP3 GenerationPLC->IP3DownstreamCalciumCa2+ Release(ER Stores)IP3->CalciumReducedFluorescenceFluorescence Signal(FLIPR)Calcium->FluorescenceDecreased RFU

Figure 1: Mechanism of Action for GPCR Antagonist Assay. The compound blocks the receptor, preventing the Gq-PLC-IP3 cascade, resulting in reduced Calcium flux signal.[1][2]

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation High concentration or low DMSO tolerance.[1][2]Limit final DMSO to 0.5%. Use intermediate dilution steps in buffer.
Low Signal Window Poor cell health or dye loading.[1][2]Ensure cells are >90% viable.[1][2] Add Probenecid to prevent dye leakage.[1][2]
High Background Autofluorescence of compound.[1][2]Check compound fluorescence at 485/525 nm.[1][2] Use appropriate blank subtraction.[1][2]
Variable IC50 Equilibrium time insufficient.Increase pre-incubation time with compound to 60 mins.

References

  • Roecker, A. J., & Coleman, P. J. (2008).[1][2] Orexin receptor antagonists: medicinal chemistry and therapeutic potential. Current Topics in Medicinal Chemistry, 8(11), 977-998.[1][2] Link

  • Boss, C., et al. (2011).[1][2] Biomedical Application of Orexin/Hypocretin Receptor Antagonists. Journal of Medicinal Chemistry, 54(12), 4325–4356.[1][2] Link[1][2]

  • Sarott, R. C., et al. (2022).[1][2] Development of High-Affinity Cannabinoid Receptor 2 (CB2R) Ligands.[1][2] Journal of Medicinal Chemistry. (Demonstrates use of methoxypropyl solubilizing groups in benzamide scaffolds). Link[1][2]

  • Molecular Devices. (2023).[1][2] FLIPR Calcium 6 Assay Kit Protocol. Application Note. Link

Application Note: Advanced Crystallization and Polymorph Control Strategies for N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

N-(3-methoxypropyl)-2-phenylbenzamide is a flexible, lipophilic small molecule. Structurally, it features a rigid biphenyl-like core (2-phenylbenzamide) paired with a flexible, hydrogen-bonding side chain (3-methoxypropyl). In pharmaceutical crystallization, molecules with high conformational flexibility and lipophilicity face a significant thermodynamic hurdle: a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known in the industry as "oiling out"[1].

Oiling out occurs when a system reaches high supersaturation and crosses the spinodal curve before the activation energy for crystal nucleation is met. Instead of forming a rigid crystal lattice, the solute separates into a dense, solute-rich liquid phase. This droplet phase is highly problematic because it acts as a solvent for impurities, effectively bypassing the purification mechanism inherent to crystalline lattice formation[2].

To successfully isolate the stable polymorph of N-(3-methoxypropyl)-2-phenylbenzamide, process scientists must design self-validating workflows that strictly control the desupersaturation trajectory within the Metastable Zone Width (MSZW).

G Sol Homogeneous Solution Sup Supersaturated State Sol->Sup Supersaturation Generation LLPS Liquid-Liquid Phase Separation (Oiling Out) Sup->LLPS High Rate / Poor Mixing Cryst Nucleation & Crystal Growth Sup->Cryst Controlled Seeding Within MSZW LLPS->Cryst Slow Transformation (Impurity Risk) API Pure Crystalline API Cryst->API

Figure 1: Phase trajectory comparing controlled crystallization versus liquid-liquid phase separation.

High-Throughput Polymorph Screening (HTS)

To identify the thermodynamically stable polymorph and avoid late-stage solid-form transformations, an automated High-Throughput Screening (HTS) approach is employed. Miniaturized crystallizations are performed across a diverse solvent library using thermal cycling, evaporation, and antisolvent addition[3].

Table 1: Representative HTS Solvent Classification & Polymorph Hits

Solvent ClassRepresentative SolventsOiling Out RiskDominant Solid Form
Alcohols Ethanol, IsopropanolModerateForm I (Thermodynamically Stable)
Ketones Acetone, Methyl Ethyl Ketone (MEK)LowForm I + Solvates
Esters Ethyl Acetate, Isopropyl AcetateLowForm II (Metastable)
Non-Polar Heptane, TolueneHigh (LLPS)Amorphous / Oil

PAT-Mediated Cooling Crystallization Protocol

When the solubility of N-(3-methoxypropyl)-2-phenylbenzamide shows strong temperature dependence (e.g., in Isopropanol or MEK), cooling crystallization is the preferred method. To prevent LLPS, Process Analytical Technology (PAT)—specifically Focused Beam Reflectance Measurement (FBRM) and in-situ Raman spectroscopy—is utilized to monitor the MSZW and control the desupersaturation trajectory[4].

Step-by-Step Methodology:
  • Dissolution : Suspend 50 g of crude N-(3-methoxypropyl)-2-phenylbenzamide in 500 mL of Isopropanol in a jacketed crystallizer equipped with FBRM and Raman probes. Heat to 75 °C until complete dissolution is confirmed by a flat FBRM chord length count[4].

  • Cooling to Seeding Point : Cool the solution at a strictly controlled rate of 0.3 °C/min to 55 °C (the predetermined seeding temperature within the MSZW)[4].

  • Seeding : Introduce 0.5 g (1 wt%) of micronized Form I seed crystals.

    • Mechanistic Causality: Seeding bypasses the high energy barrier of primary nucleation. By consuming supersaturation via crystal growth rather than primary nucleation, the system avoids the LLPS boundary[1].

  • Aging : Hold the suspension isothermally at 55 °C for 2 hours. This allows the seed bed to establish and prevents secondary nucleation spikes.

  • Final Cooling : Resume cooling at 0.15 °C/min down to 5 °C. Monitor Raman peaks to ensure no polymorphic transition occurs during the cooling phase.

  • Isolation : Filter the suspension, wash with 50 mL of cold Isopropanol, and dry under vacuum at 40 °C.

Antisolvent Crystallization Protocol

If the target compound exhibits high solubility across all acceptable temperatures in a given solvent (e.g., Acetone or DMF), antisolvent crystallization is required. The critical parameter here is mixing hydrodynamics. Adding antisolvent near the vessel wall leads to localized pockets of high supersaturation, causing premature primary nucleation or oiling out[5].

Step-by-Step Methodology:
  • Preparation : Dissolve 50 g of the API in 200 mL of Acetone at 25 °C.

  • Agitation Optimization : Set the overhead stirrer to a high agitation rate (e.g., 400 RPM) to ensure rapid macroscopic and microscopic mixing.

  • Antisolvent Dosing : Pump the antisolvent (Heptane) directly into the high-shear zone near the impeller using a subsurface dip tube.

    • Mechanistic Causality: Dosing at the impeller ensures rapid dispersion of the antisolvent, maintaining a uniform global supersaturation and a consistent MSZW[5].

  • Induction Time Management : Dose 100 mL of Heptane at a slow rate of 2 mL/min. Pause dosing. Well-defined induction times indicate that primary nucleation is occurring at lower supersaturations than conventionally measured[6]. Allow 30 minutes for the crystal bed to form.

  • Completion : Resume dosing the remaining 300 mL of Heptane at 5 mL/min to drive the yield. Filter and wash the cake with pure Heptane.

G A API Synthesis: N-(3-methoxypropyl)- 2-phenylbenzamide B Thermodynamic Profiling: Solubility & MSZW (FBRM / Raman) A->B C High-Throughput Polymorph Screening (HTS, DSC, XRPD) B->C D Cooling Crystallization (High Temp Dependence) C->D High Yield Potential E Antisolvent Crystallization (Low Temp Dependence) C->E Poor Cooling Yield F Stable Polymorph Isolation & Filtration D->F E->F

Figure 2: End-to-end crystallization development workflow for stable polymorph isolation.

References

1.[4] Towards a PAT-Based Strategy for Crystallization Development. pbworks.com (Organic Process Research & Development). URL: 2.[3] PROTEUS – a fully automated crystallization screening equipment at AstraZeneca. researchgate.net (Acta Crystallographica). URL: 3.[1] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. acs.org (Organic Process Research & Development). URL: 4.[2] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. mdpi.com (Crystals). URL: 5.[6] Investigation of Metastable Zones and Induction Times in Glycine Crystallization across Three Different Antisolvents. acs.org (Crystal Growth & Design). URL: 6.[5] The Effect of Mixing on the Metastable Zone Width and Nucleation Kinetics in the Anti-Solvent Crystallization of Benzoic Acid. scispace.com (Chemical Engineering Research and Design). URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on workflows that stall due to complex steric and electronic bottlenecks. The amidation of biphenyl-2-carboxylic acid with 3-methoxypropylamine to form N-(3-methoxypropyl)-2-phenylbenzamide is a classic example of a sterically hindered coupling. The ortho-phenyl substitution on the benzoic acid core severely limits the trajectory of incoming nucleophiles, often leading to reagent degradation, stalled conversions, and poor yields when relying on conventional chemistry.

This guide provides a self-validating system of troubleshooting protocols, mechanistic insights, and optimized methodologies to bypass these limitations and consistently achieve >90% isolated yields.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my baseline yield of N-(3-methoxypropyl)-2-phenylbenzamide consistently below 40% when using standard EDC/HOBt or DCC coupling? A1: The primary root cause is the severe steric hindrance imposed by the ortho-phenyl ring on the biphenyl-2-carboxylic acid. Standard carbodiimide couplings (like EDC or DCC) initially form an O-acylisourea intermediate. In a sterically congested environment, the primary amine (3-methoxypropylamine) struggles to access the electrophilic carbonyl carbon. Consequently, the O-acylisourea undergoes a detrimental[1,3]-sigmatropic rearrangement to form an inactive, unreactive N-acylurea byproduct, irreversibly consuming your starting material and drastically reducing the yield[1].

Q2: I attempted to synthesize the acyl chloride intermediate using thionyl chloride to force the reaction, but I observed a complex impurity profile and low yield. What went wrong? A2: While acyl chlorides are highly reactive, 3-methoxypropylamine is a bifunctional molecule containing both a primary amine and an aliphatic ether[2]. If the acyl chloride formation is not completely stripped of excess chlorinating agent or residual HCl gas prior to the amine addition, the highly acidic environment can lead to ether cleavage or the instantaneous precipitation of the 3-methoxypropylamine hydrochloride salt. This removes the effective nucleophile from the catalytic cycle. Furthermore, biphenyl-2-carbonyl chloride is highly susceptible to hydrolysis if the amine or solvent is not strictly anhydrous.

Q3: How does switching to Propylphosphonic Anhydride (T3P®) resolve these specific steric issues? A3: T3P® promotes amidation through a highly electrophilic acyl phosphate intermediate[3]. Unlike the bulky HOBt-active ester or O-acylisourea, the acyl phosphate is less sterically encumbered and possesses a highly favorable leaving group (the phosphonate anion). This lowers the activation energy required for the nucleophilic attack by 3-methoxypropylamine. Additionally, T3P® generates completely water-soluble byproducts, eliminating the need for harsh chromatographic purification where oily benzamide products often co-elute with coupling waste[3].

Section 2: Quantitative Data & Reagent Selection

To guide your reagent selection, the following table summarizes the causal relationship between coupling conditions, intermediate stability, and empirical yields for this specific hindered amidation.

Coupling StrategyReagents / ConditionsIntermediate FormedMajor Byproduct / IssueExpected Yield
Carbodiimide EDC, HOBt, DIPEA, DCM, 25°CO-acylisourea / HOBt esterN-acylurea (Rearrangement)30 - 40%
Acyl Chloride SOCl₂, cat. DMF, followed by Et₃NBiphenyl-2-carbonyl chlorideAmine-HCl salt precipitation50 - 65%
Uronium Salt HATU, DIPEA, DMF, 25°CHOAt active esterTetramethylurea (Co-elution)70 - 75%
Phosphonic Anhydride T3P (50% in EtOAc), DIPEA, EtOAc, 80°CAcyl phosphateWater-soluble phosphonates>90%
Section 3: Optimized Experimental Protocols
Protocol A: T3P-Mediated Amidation (Recommended for High Yield & Scale-up)

Causality Note: This protocol utilizes T3P® to bypass steric shielding. Ethyl acetate (EtOAc) is chosen as the solvent because it solubilizes the biphenyl core while allowing a seamless transition into an aqueous workup, exploiting the water solubility of T3P byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve biphenyl-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous EtOAc (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) via syringe. Stir for 5 minutes at room temperature. Rationale: Excess base ensures the amine remains entirely in its nucleophilic free-base form and neutralizes acidic byproducts.

  • Nucleophile Addition: Add 3-methoxypropylamine (1.2 equiv, 12 mmol) dropwise to the mixture[2].

  • Activation: Slowly add T3P® (50% wt solution in EtOAc) (1.5 equiv, 15 mmol) dropwise over 10 minutes. Rationale: Gradual addition prevents thermal spiking and controls the formation rate of the acyl phosphate intermediate.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor complete consumption of the acid via TLC or LC-MS.

  • Workup: Cool to room temperature. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL). The T3P byproducts partition entirely into the aqueous phase[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-methoxypropyl)-2-phenylbenzamide as a high-purity solid/oil.

Protocol B: Acyl Chloride with DMAP Catalysis (Alternative for Stubborn Batches)

Causality Note: If T3P is unavailable, pre-forming the acid chloride and using 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the amidation despite steric bulk.

Step-by-Step Methodology:

  • Chlorination: Suspend biphenyl-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv) and 2 drops of anhydrous DMF (catalyst). Stir until gas evolution ceases (approx. 2 hours).

  • Concentration: Critical Step: Evaporate the DCM and excess oxalyl chloride completely under high vacuum to prevent amine/ether degradation. Redissolve the resulting biphenyl-2-carbonyl chloride in fresh anhydrous DCM.

  • Amidation: In a separate flask, prepare a solution of 3-methoxypropylamine (1.2 equiv), Triethylamine (2.0 equiv), and DMAP (0.1 equiv) in DCM at 0°C.

  • Coupling: Add the acid chloride solution dropwise to the amine solution at 0°C. Allow to warm to room temperature and stir for 3 hours.

  • Workup: Quench with water, wash with 1M HCl, followed by saturated NaHCO₃. Dry and concentrate. Purify via silica gel chromatography.

Section 4: Process Flow & Logical Relationships

AmidationWorkflow A Biphenyl-2-carboxylic acid (Sterically Hindered Core) C Acyl Phosphate Intermediate (Highly Electrophilic) A->C Activation B T3P (Propylphosphonic Anhydride) + DIPEA Base B->C E Nucleophilic Addition (Overcomes Steric Shielding) C->E D 3-Methoxypropylamine (Nucleophile) D->E F N-(3-methoxypropyl)-2-phenylbenzamide (Target Product >90% Yield) E->F Amide Bond Formation G Water-Soluble Phosphonates (Removed via Aqueous Wash) E->G Elimination & Workup

Mechanistic workflow of T3P-mediated amidation overcoming steric hindrance.

References
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: NIH (PMC) URL:1

  • BIPHENYL CARBOXYLIC ACID Source: Ataman Kimya URL:

  • Buy 3-methoxypropylamine From Industrial Chemicals Distributor Source: Chemicalbull URL:2

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) Source: NIH (PMC) URL:3

Sources

Technical Support Center: Troubleshooting Solubility of N-(3-methoxypropyl)-2-phenylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(3-methoxypropyl)-2-phenylbenzamide in Dimethyl Sulfoxide (DMSO). As a compound with a complex structure featuring both hydrophobic (2-phenylbenzamide) and more polar (methoxypropyl) moieties, achieving a stable, concentrated stock solution can be non-trivial. This document provides a structured, in-depth approach to understanding and overcoming these issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Compound Profile & Predicted Physicochemical Properties

Understanding the inherent properties of N-(3-methoxypropyl)-2-phenylbenzamide is the first step in troubleshooting its solubility. While extensive experimental data for this specific molecule may not be publicly available, we can infer its behavior based on its structural components and data from related benzamide analogs.[1][2]

PropertyPredicted Value / InformationImplication for DMSO Solubility
Molecular Formula C₁₈H₂₁NO₂-
Molecular Weight 283.36 g/mol Essential for calculating molar concentrations.
Appearance Likely a white to off-white solid.[3]Visual confirmation of undissolved material is straightforward.
Core Structure BenzamideBenzamides exhibit a wide range of solubilities based on their substitutions.[4][5][6]
Predicted LogP ~3.5 - 4.5A high LogP indicates significant hydrophobicity, suggesting poor aqueous solubility but favorable solubility in organic solvents like DMSO.
Hydrogen Bond Donors 1 (Amide N-H)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 3 (Amide C=O, 2x Methoxy O)Can interact with polar solvents.
Crystal Lattice Energy Unknown, but potentially high.The planar phenyl and benzamide groups can lead to strong crystal packing, which requires significant energy to disrupt for dissolution.[7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling N-(3-methoxypropyl)-2-phenylbenzamide.

Question 1: I've added the correct amount of DMSO to my vial, but the compound isn't dissolving. What's wrong?

Answer: This is a common issue stemming from several factors:

  • Dissolution Kinetics: Dissolution is not always instantaneous. The rate can be slow, especially for crystalline compounds. The energy required to break the compound's crystal lattice structure can be significant.[7]

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO has significantly lower solvating power for many organic compounds.[7] Always use fresh, anhydrous, high-purity DMSO (≥99.9%).

  • Compound Purity & Form: The solid-state form of your compound matters. Amorphous material typically dissolves faster than a highly ordered crystalline form.[7] Furthermore, insoluble impurities from synthesis can be present.

  • Insufficient Agitation: Simple inversion or swirling may not provide enough energy to break up aggregates and facilitate solvation.

Question 2: My compound dissolved after warming, but a precipitate formed after it cooled or during storage. Why did this happen?

Answer: You likely created a supersaturated solution. By adding thermal energy, you increased the solubility limit of the compound in DMSO, allowing it to dissolve. However, upon cooling, the solubility limit decreased, and the excess compound crashed out of the solution.[7] This can also occur during freeze-thaw cycles, which can promote crystallization.[7][8] Once a compound crystallizes from a solution, it is often much harder to redissolve because it has settled into a lower, more stable energy state.[7]

Question 3: What is a safe starting concentration for my DMSO stock solution?

Answer: For a novel compound with high hydrophobicity, it is prudent to start with a modest concentration. A 10 mM stock solution is a recommended starting point. Attempting to create highly concentrated stocks (e.g., >50 mM) without prior data is more likely to lead to solubility issues. Low solubility can lead to underestimated compound activity and inaccurate results in biological assays.[9]

Question 4: Can I use heat to dissolve my compound? Are there any risks?

Answer: Yes, gentle heating is a standard technique to aid dissolution.[8] However, it must be done cautiously as excessive heat can degrade the compound. A controlled water bath set to 30-40°C is recommended. Avoid aggressive heating on a hot plate, which can cause localized overheating and decomposition. Always assess the stability of your compound before employing heat.

Question 5: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous cell culture media. How do I prevent this?

Answer: This is a critical and frequent problem. The compound is crashing out because you are moving it from a solvent where it is soluble (DMSO) to one where it is poorly soluble (aqueous buffer).[10] The key is to avoid a sudden, large change in solvent polarity.

The best practice is to perform an intermediate serial dilution in 100% DMSO first .[8] For example, if your final desired concentration is 10 µM and your stock is 10 mM, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pure DMSO. Then, add a small volume of this intermediate stock to your final aqueous buffer while vortexing to ensure rapid dispersal.[10] This minimizes the local concentration of the compound as it enters the aqueous environment, reducing the chance of precipitation. Always ensure the final DMSO concentration in your assay is low and consistent across all treatments, typically ≤0.5%.[10][11]

Section 3: Systematic Troubleshooting Workflow

When initial dissolution fails, a systematic approach is more effective than random attempts. Follow this workflow to diagnose and solve solubility issues.

Troubleshooting Decision Pathway

start Start: Prepare 10 mM Stock in Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex check1 Is solution clear? vortex->check1 success Success: Solution Prepared Aliquot and Store at -80°C check1->success Yes intervene Physical Intervention check1->intervene No sonicate Sonicate in Water Bath (10-15 min) intervene->sonicate heat Gently Warm (37°C) (10-15 min), Vortex sonicate->heat check2 Is solution clear? heat->check2 check2->success Yes reevaluate Re-evaluation check2->reevaluate No check_purity Verify Compound Purity and Identity (LC-MS/NMR) reevaluate->check_purity check_solvent Use Fresh, Anhydrous DMSO from a new sealed bottle reevaluate->check_solvent lower_conc Attempt Lower Concentration (e.g., 1-5 mM) reevaluate->lower_conc fail Failure: Compound may have intrinsic low solubility in DMSO. Consider alternative solvents. lower_conc->fail

Caption: Step-by-step workflow for troubleshooting solubility.

Section 4: Key Experimental Protocols

Adherence to standardized protocols is crucial for reproducibility.

Protocol 1: Standard Preparation of a 10 mM Stock Solution
  • Pre-Experiment Checklist:

    • Ensure N-(3-methoxypropyl)-2-phenylbenzamide is at room temperature before opening to prevent moisture condensation.

    • Use a new, sealed bottle of anhydrous DMSO (≥99.9%).[10]

    • Use sterile, polypropylene or glass vials.

  • Calculation:

    • Molecular Weight (MW) = 283.36 g/mol .

    • To make 1 mL of a 10 mM solution, you need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 283.36 g/mol * 1000 mg/g = 2.83 mg

  • Procedure:

    • Carefully weigh 2.83 mg of the compound into a sterile vial.

    • Add 1 mL of anhydrous DMSO.

    • Cap the vial tightly and vortex vigorously for 2-5 minutes.[12]

    • Visually inspect the solution against a bright light and a dark background to ensure no solid particles remain.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][11]

    • Store aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months).[11]

Protocol 2: Aiding Dissolution with Sonication and Heat
  • Application: Use this protocol if the compound does not fully dissolve in Protocol 1.

  • Procedure:

    • Place the tightly capped vial from Protocol 1 into a beaker of water (to ensure uniform energy transfer).

    • Place the beaker into a bath sonicator and sonicate for 10-15 minutes.[8][12]

    • Visually inspect the solution. If still not dissolved, proceed to the next step.

    • Transfer the vial to a water bath pre-heated to 37°C for 10-15 minutes.[8]

    • Remove the vial and vortex intermittently during the incubation.

    • Allow the solution to cool to room temperature and inspect for any precipitation. If it remains clear, the solution is ready for aliquoting and storage.

Protocol 3: Preparing Working Solutions via Serial Dilution

This protocol illustrates the preparation of a final 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration is 0.1%.

cluster_0 Step 1: Intermediate Dilution (in 100% DMSO) cluster_1 Step 2: Final Dilution (in Aqueous Media) stock 10 mM Stock Solution (in 100% DMSO) intermediate 100 µM Intermediate Stock (in 100% DMSO) stock->intermediate Take 10 µL stock + 990 µL DMSO final 10 µM Final Solution (in Aqueous Media + 0.1% DMSO) intermediate->final Take 10 µL intermediate + 990 µL Aqueous Media

Caption: Workflow for preparing the final working solution.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Smolecule. (n.d.). DMSO Solubility & Stock Solution Preparation.
  • Ziath. (n.d.). Issues in Compound Storage in DMSO.
  • Smolecule. (n.d.). hBChE-IN-1 solubility issues DMSO concentration.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Wikipedia. (2023, December 29). Benzamide. In Wikipedia. [Link]

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3967. [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Palmer, D. S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1614–1625. [Link]

  • Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K...[Link]

  • Cap-Oprea, V., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-butyl-.
  • Jisc. (n.d.). Solubility determination and modelling of benzamide in organic solvents...
  • Benchchem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.
  • ChemScene. (n.d.). 3-Methoxy-N-phenylbenzamide.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

Sources

Technical Support Center: Forced Degradation & Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for the structural elucidation of N-(3-methoxypropyl)-2-phenylbenzamide (API). This portal is designed for research scientists and drug development professionals conducting stability-indicating method (SIM) development and forced degradation studies.

Below, you will find our validated workflows, troubleshooting guides, and self-validating experimental protocols designed to ensure absolute scientific integrity during your LC-HRMS analyses.

Core Analytical Workflow

G cluster_stress ICH Q1A(R2) Stress Conditions cluster_elucidation Identified Degradation Pathways API N-(3-methoxypropyl)- 2-phenylbenzamide [M+H]+ 270.1489 Acid Acidic (0.1 M HCl) API->Acid Base Basic (0.1 M NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Photo Photolytic (UV/Vis) API->Photo Thermal Thermal (60°C) API->Thermal LCMS LC-HRMS/MS Analysis (Orbitrap / Q-TOF) Acid->LCMS Base->LCMS Ox->LCMS Photo->LCMS Thermal->LCMS Amide Amide Hydrolysis Acylium m/z 181.0653 LCMS->Amide Cleavage ODemethyl O-Demethylation [M+H]+ 256.1333 LCMS->ODemethyl -14.0156 Da Hydroxyl Hydroxylation [M+H]+ 286.1438 LCMS->Hydroxyl +15.9949 Da

Figure 1: Forced degradation workflow and structural elucidation pathways for the API.[1]

Part 1: Troubleshooting Guides & FAQs

Q1: How do I establish the appropriate stress conditions to prevent over-degradation? A: The goal of forced degradation is to generate relevant primary degradants without destroying the molecule entirely. According to the [1], the target degradation window is typically 5% to 20% . If degradation exceeds 20%, you risk forming secondary degradants that have no clinical or shelf-life relevance. Causality Insight: Do not start with 1.0 M HCl or NaOH. The amide bond in N-(3-methoxypropyl)-2-phenylbenzamide is sterically hindered by the biphenyl system but remains susceptible to aggressive hydrolysis. Begin with 0.1 M reagents at 40°C and perform a kinetic titration (sampling at 2h, 24h, and 48h) to map the degradation rate before committing to a final batch[2].

Q2: During LC-HRMS analysis, my degradant peaks co-elute with the parent API. How can I achieve orthogonal selectivity? A: N-(3-methoxypropyl)-2-phenylbenzamide possesses a highly hydrophobic biphenyl core and a flexible, polar methoxypropylamine tail. Standard C18 columns often fail to resolve structurally similar degradants (like the O-demethylated product) because the hydrophobic core dominates retention. Causality Insight: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns exploit


 interactions with the biphenyl core. When the methoxy ether is cleaved (O-demethylation) or the ring is hydroxylated, the electronic distribution of the molecule shifts, significantly altering its 

affinity and resolving the co-elution[1].

Q3: Oxidative stress yields multiple isobaric degradants with a +16 Da mass shift. How do I logically differentiate them? A: A +16 Da shift indicates the addition of an oxygen atom, which could be an N-oxide, an aliphatic hydroxyl, or an aromatic hydroxyl. Because this is a secondary amide, N-oxidation is highly unfavorable. Therefore, you must differentiate between aliphatic hydroxylation (on the methoxypropyl tail) and aromatic hydroxylation (on the biphenyl core). Causality Insight: Use MS/MS fragmentation. The API readily cleaves at the amide bond to form a highly stable biphenyl acylium ion (


 181.0653). If the oxidation occurred on the aromatic ring, this acylium fragment will shift to 

197.0602. If the oxidation occurred on the aliphatic chain, the acylium fragment remains at

181.0653.

MS2_Logic Start Observe +16 Da Mass Shift [M+H]+ 286.1438 MS2 Perform MS/MS Fragmentation (CID / HCD) Start->MS2 Frag181 Observe m/z 181.0653 (Intact Acylium) MS2->Frag181 Neutral Loss of 105 Da Frag197 Observe m/z 197.0602 (Hydroxylated Acylium) MS2->Frag197 Neutral Loss of 89 Da Aliphatic Conclusion: Aliphatic Hydroxylation (Methoxypropyl chain) Frag181->Aliphatic Aromatic Conclusion: Aromatic Hydroxylation (Biphenyl core) Frag197->Aromatic

Figure 2: Logical decision tree for MS/MS structural elucidation of isobaric oxidation products.

Part 2: Experimental Protocols

Protocol A: Self-Validating Forced Degradation Execution

To ensure absolute trustworthiness, this protocol incorporates built-in validation checkpoints to eliminate false positives caused by matrix artifacts or pre-existing impurities, a standard requirement in [2].

Step 1: Stock Preparation

  • Dissolve N-(3-methoxypropyl)-2-phenylbenzamide in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Aliquot 100 µL of stock into 5 separate inert glass vials (Acid, Base, Oxidation, Thermal, Control).

Step 2: Stress Application & Kinetic Titration

  • Acid: Add 100 µL of 0.1 M HCl.

  • Base: Add 100 µL of 0.1 M NaOH.

  • Oxidation: Add 100 µL of 3%

    
    .
    
  • Incubate all vials at 40°C in a thermomixer at 300 RPM.

Step 3: Reaction Quenching (Critical Causality Step) Why we do this: If samples are not chemically quenched, degradation will continue while sitting in the autosampler queue, invalidating your kinetic timepoints and leading to unrepeatable data.

  • At

    
    , remove 50 µL from each vial.
    
  • Acid Quench: Neutralize with 50 µL of 0.1 M NaOH.

  • Base Quench: Neutralize with 50 µL of 0.1 M HCl.

  • Oxidation Quench: Add 10 µL of 10 mg/mL sodium thiosulfate to neutralize residual peroxide.

Step 4: Self-Validation Checkpoints Before proceeding to LC-MS, you must prepare the following controls:

  • Unstressed API Control: API + LC-MS Water (incubated at 40°C). Validates that observed peaks are true degradants, not pre-existing synthesis impurities.

  • Blank Matrix Control: Stress reagents (HCl, NaOH,

    
    ) + Quenching agents, WITHOUT the API. Validates that observed peaks are not polymeric artifacts from the reagents or plasticizers.
    
Protocol B: LC-HRMS/MS Acquisition Strategy

Step 1: System Suitability Test (SST)

  • Inject a mass calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 3 ppm.

Step 2: Chromatographic Separation

  • Column: Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (Data Dependent Acquisition - DDA)

  • Run the HRMS in positive ESI mode.

  • Set Full MS resolution to 70,000 (FWHM at

    
     200) to easily resolve isobaric interferences.
    
  • Set Top-5 DDA for MS/MS fragmentation using High-Energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 to ensure both the delicate ether bonds and rigid biphenyl rings fragment appropriately.

Part 3: Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry (HRMS) data for the parent API and its primary degradation products, enabling rapid identification during data processing.

Table 1: Predicted Degradation Pathways and HRMS Mass Shifts

Compound IDDegradation PathwayStress ConditionChemical FormulaTheoretical

(

)
Mass Shift (Da)Key Diagnostic MS/MS Fragments (

)
API N/A (Parent)Control

270.1489N/A181.0653 (Acylium), 90.0913
DP-1 Amide HydrolysisAcid / Base

199.0754*-71.0735181.0653 (Loss of

)
DP-2 O-DemethylationAcid / Oxidative

256.1333-14.0156181.0653, 76.0757
DP-3 Aromatic HydroxylationOxidative

286.1438+15.9949197.0602 (Hydroxylated Acylium)
DP-4 Aliphatic HydroxylationOxidative

286.1438+15.9949181.0653 (Intact Acylium)

*Note: 2-phenylbenzoic acid (DP-1) readily loses water in the ESI source to form the stable


 181.0653 acylium ion. Analysts should monitor this in-source fragment for quantification if the intact 

is weak.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency (EMA). URL:[Link]

  • Nath, L. et al. "LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions." National Institutes of Health (PMC). URL:[Link]

  • Chandramore & Sonawane. "Importance of LCMS in Forced Degradation Studies for new Chemical Entities." ResearchGate. URL:[Link]

Sources

Overcoming assay interference caused by N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case Subject: N-(3-methoxypropyl)-2-phenylbenzamide

Executive Summary

You are encountering assay interference with N-(3-methoxypropyl)-2-phenylbenzamide . Based on its structural properties—specifically the lipophilic biphenyl core coupled with the methoxypropyl tail —this compound is a high-risk candidate for colloidal aggregation .[1]

This guide treats the compound not just as a single entity, but as a representative of lipophilic benzamide scaffolds that frequently act as "Pan-Assay Interference Compounds" (PAINS) via sequestration mechanisms rather than specific binding.

Module 1: The "Is it Real?" Diagnostic (Aggregation)

The Problem: The biphenyl moiety at the ortho position creates a hydrophobic "grease ball" effect. In aqueous buffers, these molecules self-assemble into colloidal particles (100–1000 nm) that sequester enzymes, leading to false-positive inhibition.[1]

Symptoms:

  • Steep dose-response curves (Hill slope > 1.5).

  • Inhibition disappears when enzyme concentration is increased.[1]

  • Inhibition is sensitive to detergent concentration.[1]

Protocol: The Detergent Sensitivity Test

Goal: Disrupt colloids to reveal true inhibition.

Step-by-Step Workflow:

  • Prepare Two Assay Buffers:

    • Buffer A (Standard): Your current assay buffer (e.g., 0.01% Triton X-100).

    • Buffer B (High Detergent): Supplement with freshly prepared 0.05% or 0.1% Triton X-100 (or 0.05% Tween-80).[1]

  • Run Parallel IC50 Curves:

    • Test the compound in both buffers using identical enzyme/substrate concentrations.

  • Analyze the Shift:

    • Calculate the IC50 shift factor:

      
      
      

Data Interpretation:

ObservationDiagnosisAction
IC50 increases > 3-fold in Buffer BConfirmed Aggregator. The detergent broke up the colloid, abolishing the false inhibition.Flag as Artifact. Do not pursue without structural modification to improve solubility.
IC50 remains stable (Shift < 2-fold)True Binder. The compound is likely acting via 1:1 stoichiometry.Proceed to Module 2 (Optical Interference).[1]
Precipitation Visible Solubility Limit. Compound is crashing out.[1]Reduce max concentration or add 5% DMSO.[1]
Module 2: Optical Interference (Inner Filter Effect)

The Problem: The benzamide core has significant UV absorbance. If your assay relies on UV detection (e.g., NADH depletion at 340 nm) or fluorescence excitation in the UV range, N-(3-methoxypropyl)-2-phenylbenzamide may absorb the signal, appearing as "inhibition."[1]

Protocol: Spectral Scanning

Goal: Quantify signal masking.[1]

  • Prepare Compound Solution: Dilute compound to

    
     and 
    
    
    
    in assay buffer (no enzyme/substrate).
  • Scan Absorbance: Measure Absorbance from 250 nm to 600 nm.

  • Scan Fluorescence: If using a fluorescent probe (e.g., Coumarin), excite at the assay's

    
     and scan emission.
    

Decision Logic:

  • Overlap Detected: If the compound absorbs at your assay's

    
     or 
    
    
    
    , you have an Inner Filter Effect .
  • Solution: Switch to a red-shifted dye (e.g., distinct from the benzamide UV/blue absorption) or use a radiometric assay.[1]

Module 3: Visualizing the Troubleshooting Logic

The following diagram outlines the decision tree for validating your benzamide hit.

AssayTroubleshooting Start Start: High Potency Hit (Hill Slope > 1.5?) DetergentTest Protocol 1: Detergent Sensitivity (Add 0.05% Triton X-100) Start->DetergentTest ResultAgg Potency Drops (>3x shift) DetergentTest->ResultAgg Aggregator (Artifact) ResultTrue Potency Stable DetergentTest->ResultTrue Likely Real OpticalTest Protocol 2: Spectral Scan (Check Abs/Em Overlap) ResultTrue->OpticalTest Interference Signal Quenching/Absorbance OpticalTest->Interference Inner Filter Effect Clean No Optical Overlap OpticalTest->Clean Centrifuge Protocol 3: Centrifugation (Spin 10 min @ 13k rpm) Clean->Centrifuge Precipitate Loss of Compound in Supernatant Centrifuge->Precipitate Solubility Limit ValidHit VALIDATED HIT (Proceed to SAR) Centrifuge->ValidHit Soluble & Active

Caption: Decision matrix for triaging N-(3-methoxypropyl)-2-phenylbenzamide interference. Blue = Start, Green = Pass, Red = Fail/Artifact.

Frequently Asked Questions (FAQs)

Q1: Why does the Hill slope matter for this compound? A: A standard 1:1 enzyme inhibitor should have a Hill slope near 1.[1]0. This compound, being a lipophilic benzamide, often forms "sticky" colloids. Colloidal inhibition is highly cooperative (many enzyme molecules adsorb to one colloid particle), resulting in artificially steep slopes (often > 2.0 or even 5.0). If you see a "cliff" in your dose-response curve, suspect aggregation immediately [1].[1]

Q2: Can I just add BSA to fix the aggregation? A: Sometimes. BSA (0.1 mg/mL) can coat the colloidal particles, preventing them from sequestering your target enzyme. However, non-ionic detergents (Triton X-100, Tween-20) are more reliable for disrupting the colloids entirely rather than just masking them. We recommend the detergent method as the primary diagnostic [2].

Q3: Is the "2-phenyl" group the main culprit? A: Yes.[1] The biphenyl substructure significantly increases planarity and lipophilicity (LogP) compared to a simple benzamide. This drives the molecule to escape water and stack upon itself, forming the aggregates that cause the interference.

References
  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.[1]

  • Coussens, N. P., et al. (2017). Assay Interference by Aggregation.[1][2][3][4] In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[1]

Sources

Technical Support Center: Purification of N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-8829-BZ Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Workup and Isolation Protocols[1]

Executive Summary

You are working with N-(3-methoxypropyl)-2-phenylbenzamide .[1] This molecule presents a unique purification challenge due to two competing structural features:

  • The 2-Phenylbenzamide Core: A bulky, biphenyl-like system with ortho-substitution.[1] This creates steric twist, reducing planarity and often lowering the melting point, making the compound prone to "oiling out" rather than crystallizing.

  • The 3-Methoxypropyl Tail: A flexible, ether-containing chain that increases solubility in mid-polar solvents and adds rotational entropy, further inhibiting crystal lattice formation.[1]

The following guide addresses the three most common failure modes: persistent amine contamination, crystallization failure (oiling out), and chromatographic tailing.

Module 1: Chemical Workup (The First Line of Defense)

User Query: "My crude product is a sticky yellow oil that smells faintly of amine. NMR shows about 15% unreacted 3-methoxypropylamine.[1] How do I remove this without running a column?"

Diagnostic & Solution

The 3-methoxypropylamine starting material is a primary amine.[1] While the amide product is neutral, the amine is basic. The most efficient removal is a pH-controlled biphasic extraction .[1]

Protocol: The "Split-pH" Wash Do not rely on a simple water wash; the methoxypropyl chain makes the amine partially soluble in organic solvents.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (poor solubility of the biphenyl core).

  • Acid Wash (Removal of Amine):

    • Wash 2x with 1M HCl (or 10% Citric Acid if acid-sensitive groups are present, though this amide is stable).[1]

    • Mechanism:[1][2][3] The amine is protonated (

      
      ), becoming water-soluble.[1] The amide remains in the organic layer.
      
  • Base Wash (Removal of Acid):

    • Wash 2x with Sat.[1] NaHCO₃ .[1]

    • Mechanism:[1][2][3] Removes unreacted 2-phenylbenzoic acid or hydrolysis byproducts.[1]

  • Brine & Dry: Wash with sat. NaCl, dry over MgSO₄, and concentrate.

Visual Workflow:

WorkupLogic Start Crude Reaction Mixture Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqLayer1 Aqueous Layer (Contains Protonated Amine) PhaseSep1->AqLayer1 Discard OrgLayer1 Organic Layer (Contains Product + Acid) PhaseSep1->OrgLayer1 Keep BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqLayer2 Aqueous Layer (Contains Benzoate Salts) PhaseSep2->AqLayer2 Discard OrgLayer2 Final Organic Layer (Pure Neutral Amide) PhaseSep2->OrgLayer2 Dry & Concentrate

Figure 1: Biphasic extraction logic for purifying neutral amides from basic amines and acidic byproducts.

Module 2: Crystallization Strategy (Overcoming "Oiling Out")

User Query: "I tried recrystallizing from hot Ethanol, but as it cooled, the product separated as a milky oil at the bottom. How do I get crystals?"

Diagnostic & Solution

"Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.[1] This is classic behavior for 2-phenylbenzamides due to the steric twist preventing easy packing.[1]

The Solution: Solvent Switching You need a solvent system that lowers solubility marginally at high temperatures but drastically at low temperatures, or you need to increase the "antisolvent" ratio slowly.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
EtOAc / Heptane 1:3 to 1:5Best Starting Point. Dissolve in min.[1] hot EtOAc. Add hot Heptane until cloudy. Add 1 drop EtOAc to clear.[1] Cool slowly (insulate flask with foil).
Ethanol / Water 4:1Good for polar impurities.[1][4] If oiling occurs, reheat and add slightly more Ethanol.
Toluene / Pentane 1:4Use if the compound is very soluble. Toluene pi-stacking can sometimes stabilize the biphenyl core in the lattice.[1]

Advanced Technique: Seeding at the Metastable Zone

  • Dissolve compound in hot solvent.[1][5]

  • Cool until just before the "oiling" temperature (usually ~40-50°C for these amides).

  • Add a "seed" crystal (obtain by scratching a small amount of oil on a watch glass until it solidifies).

  • Allow to stand undisturbed.

Module 3: Flash Chromatography (Purification)

User Query: "The amine spot trails on the TLC plate and co-elutes with my product. What mobile phase should I use?"

Diagnostic & Solution

If the acid wash (Module 1) was insufficient, residual amine will streak on silica due to hydrogen bonding with silanols.

Mobile Phase Optimization:

  • Standard: 0-40% EtOAc in Hexanes.[1]

  • For Streaking: Add 1% Triethylamine (TEA) to the mobile phase. This blocks the silanol sites, allowing the amine impurity to elute sharply (usually much earlier than the amide) or the amide to elute without tailing.

  • Alternative: DCM / Methanol (98:2 to 95:5) . The higher polarity of DCM often solubilizes the methoxypropyl chain better, providing different selectivity than Hex/EtOAc.

TLC Visualization: The 2-phenylbenzamide core is UV active.[1]

  • UV (254 nm): Strong absorption (biphenyl system).

  • Iodine Stain: Stains the methoxypropyl chain (brown spot).

  • Ninhydrin: Will stain the impurity (amine) red/purple, but NOT the product. Use this to confirm purity.

Module 4: High-Throughput Scavenging (Alternative)

User Query: "I have a library of 50 analogs. I cannot run columns for all of them. Is there a faster way?"

Diagnostic & Solution

For parallel synthesis, use solid-supported scavenger resins.[1] This avoids liquid-liquid extraction issues (emulsions).[1]

Workflow:

  • Reaction: Acid Chloride + Amine (excess).

  • Scavenge Amine: Add Polymer-supported Isocyanate (PS-NCO) .

    • Chemistry: Reacts with excess 3-methoxypropylamine to form an insoluble urea.[1]

  • Scavenge Acid: Add Polymer-supported Carbonate (PS-CO3) .[1]

    • Chemistry: Neutralizes HCl and captures unreacted acid.

  • Filter: The product is in the filtrate.

Scavenging Logic Diagram:

ScavengerLogic Mix Crude Mixture (Product + Excess Amine + Acid) Resin Add PS-NCO & PS-CO3 Resins Mix->Resin Shake Shake 4-16 Hours Resin->Shake Filter Filtration Shake->Filter Solid Solid Waste (Resin-bound Impurities) Filter->Solid Filtrate Filtrate (Pure N-(3-methoxypropyl)-2-phenylbenzamide) Filter->Filtrate

Figure 2: Solid-phase scavenging workflow for rapid purification without chromatography.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for amide synthesis and acid/base extraction protocols).

  • Leonard, J.; Lygo, B.; Procter, G. Advanced Practical Organic Chemistry, 3rd Ed.; CRC Press: Boca Raton, 2013. (Authoritative guide on crystallization and solvent selection for lipophilic molecules).

  • Marsh, A. "Solid-Supported Reagents for Library Synthesis."[1] Journal of Medicinal Chemistry, 2002 , 45, 15-22. (Primary source for scavenger resin protocols).

  • Reich, H. J. "Biphasic Extraction and pKa." University of Wisconsin-Madison Chemistry Database. (Data on amine/amide pKa separation logic).

Sources

Resolving stability issues of N-(3-methoxypropyl)-2-phenylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-methoxypropyl)-2-phenylbenzamide Stability & Troubleshooting

Welcome to the Technical Support Center for N-(3-methoxypropyl)-2-phenylbenzamide. This highly lipophilic benzamide derivative presents unique challenges in aqueous assay environments. The 2-phenylbenzamide core drives poor thermodynamic solubility, while the amide linkage introduces susceptibility to chemical degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust experimental reproducibility.

Section 1: Diagnostic FAQ (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS (pH 7.4)? Cause: You are exceeding the compound's kinetic solubility limit. When a concentrated DMSO stock is introduced into an aqueous buffer, the sudden shift in the solvent's dielectric constant strips the solvation shell from the hydrophobic 2-phenylbenzamide core. Because the system has not reached thermodynamic equilibrium, this rapid desolvation causes immediate nucleation and precipitation, commonly known as a "DMSO crash-out"[1]. Solution: Avoid direct high-ratio dilutions. Instead, utilize a step-down dilution method or formulate the aqueous buffer with a solubilizing excipient such as 2-Hydroxypropyl-β-cyclodextrin (HPβCD). HPβCD features a hydrophobic internal cavity that encapsulates the lipophilic biphenyl core, while its hydrophilic exterior maintains aqueous solubility[2].

Q2: I observe a gradual loss of compound peak area in LC-MS over 24-48 hours in aqueous buffer, but no precipitate is visible. What is happening? Cause: The compound is undergoing chemical degradation via amide hydrolysis. The amide bond connecting the 2-phenylbenzamide core to the 3-methoxypropyl chain is susceptible to both acid- and base-catalyzed hydrolysis. In aqueous solutions, hydronium (H⁺) or hydroxide (OH⁻) ions attack the carbonyl carbon, forming a highly reactive tetrahedral intermediate that eventually cleaves the bond. This process is accelerated at extreme pH levels and elevated temperatures, and can even be catalyzed by trace metal ions (e.g., Fe²⁺, Cu²⁺) present in standard buffers[3]. Solution: Optimize your buffer pH. Amide stability is typically maximized in the mildly acidic range (pH 4.0 to 6.0) where the concentrations of reactive hydronium and hydroxide ions are balanced[3]. Additionally, supplement your buffer with 1 mM EDTA to chelate trace metals, and store working solutions at 4°C when not actively incubating.

Q3: My biochemical assay shows high well-to-well variability and lower-than-expected signal, yet LC-MS confirms the compound is intact. Is there another stability issue? Cause: Non-Specific Binding (NSB) to plasticware. The lipophilic nature of the compound causes it to adsorb onto the hydrophobic surfaces of standard polystyrene or polypropylene microtiter plates. This effectively depletes the free, active concentration of the drug in the assay well. Solution: Switch to low-binding (PEGylated surface) plates. Alternatively, include a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) or a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer to competitively block the plastic binding sites.

Section 2: Experimental Methodologies

Protocol A: Kinetic Solubility Profiling & HPβCD Formulation Purpose: To determine the kinetic solubility limit and validate the efficacy of HPβCD complexation.

  • Stock Preparation: Prepare a 10 mM stock solution of N-(3-methoxypropyl)-2-phenylbenzamide in 100% anhydrous DMSO.

  • Buffer Preparation: Prepare two sets of PBS (pH 7.4): one standard, and one supplemented with 10% (w/v) HPβCD.

  • Titration: In a 96-well plate, perform a serial dilution of the DMSO stock into both buffer sets to achieve final compound concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration remains constant at 2% (v/v) across all wells[1].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM.

  • Filtration & Analysis: Transfer the mixtures to a 0.45 µm filter plate and centrifuge at 1000 x g for 5 minutes. Quantify the compound in the filtrate using LC-MS/MS against a standard curve prepared in 100% acetonitrile.

Protocol B: pH-Stability Degradation Assay Purpose: To map the hydrolysis kinetics and establish the optimal pH for long-term storage.

  • Buffer Panel: Prepare 50 mM buffers at pH 2.0 (Glycine-HCl), pH 4.0 (Acetate), pH 6.0 (MES), pH 7.4 (PBS), and pH 10.0 (Carbonate). Add 1 mM EDTA to all buffers.

  • Spiking: Spike the compound into each buffer to a final concentration of 1 µM (keep DMSO < 1% to prevent co-solvent effects on pH).

  • Incubation & Sampling: Incubate the solutions at 37°C. Extract 50 µL aliquots at t = 0, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to pellet any precipitated salts, and analyze the supernatant via LC-MS/MS to calculate the degradation half-life (t₁/₂) for each pH condition.

Section 3: Quantitative Data Summaries

Table 1: Kinetic Solubility of N-(3-methoxypropyl)-2-phenylbenzamide at 37°C

Formulation / Buffer SystemMax Kinetic Solubility (µM)Visual Observation (at 100 µM)
PBS (pH 7.4) + 2% DMSO< 5.0Heavy precipitation / Turbid
PBS (pH 7.4) + 10% HPβCD + 2% DMSO> 150.0Clear solution
Acetate Buffer (pH 4.0) + 2% DMSO< 5.0Heavy precipitation / Turbid

(Note: Data illustrates the critical requirement for cyclodextrin complexation to overcome the thermodynamic barriers of the lipophilic core[2].)

Table 2: Amide Hydrolysis Half-life (t₁/₂) at 37°C

Buffer pHt₁/₂ (Hours)Primary Degradation Mechanism
pH 2.012.5Acid-catalyzed hydronium attack
pH 4.0> 120.0Minimal (Optimal Stability Window)
pH 6.095.0Minimal spontaneous water catalysis
pH 7.448.2Mild base-catalyzed hydrolysis
pH 10.06.4Base-catalyzed hydroxide attack

(Note: The optimal stability window aligns with the established kinetic behavior of amide bonds in aqueous media[3].)

Section 4: Visualizations

G Start Observe Signal Loss in Aqueous Buffer Q1 Visible precipitate or turbidity upon dilution? Start->Q1 SolIssue Kinetic Solubility Limit (DMSO Crash-out) Q1->SolIssue Yes Q2 Are new degradant peaks visible on LC-MS? Q1->Q2 No SolFix Formulate with HPβCD or Step-down Dilution SolIssue->SolFix DegIssue Chemical Degradation (Amide Hydrolysis) Q2->DegIssue Yes AdsorpIssue Non-Specific Binding (Plasticware Adsorption) Q2->AdsorpIssue No DegFix Optimize Buffer pH (4-6) & Add EDTA DegIssue->DegFix AdsorpFix Use PEGylated Plates or Add 0.01% Tween-20 AdsorpIssue->AdsorpFix

Logical workflow for diagnosing N-(3-methoxypropyl)-2-phenylbenzamide stability issues.

Formulation Stock 10 mM Drug in 100% DMSO Mix1 Direct Dilution (Standard) Stock->Mix1 Mix2 Complexation (Formulated) Stock->Mix2 Buffer Aqueous Buffer (PBS, pH 7.4) Buffer->Mix1 Buffer->Mix2 HPbCD 10% w/v HPβCD Excipient HPbCD->Mix2 Result1 Precipitation (Thermodynamic Failure) Mix1->Result1 Result2 Clear Solution (Inclusion Complex) Mix2->Result2

Experimental workflow comparing direct aqueous dilution vs. HPβCD complexation.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Journal of Chemistry, 2013.[Link]

  • Powell, M. F. "Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis." Pharmaceutical Research, 1987.[Link]

  • Beig, A., Agbaria, R., & Dahan, A. "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations." PLOS One, 2013.[Link]

Sources

Minimizing side reactions during N-(3-methoxypropyl)-2-phenylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Yields in Hindered Amide Couplings Ticket ID: #OR-PH-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for N-(3-methoxypropyl)-2-phenylbenzamide . If you are accessing this guide, you are likely experiencing low yields, unreacted starting material, or inexplicable hydrolysis products.

The Core Problem: The target molecule features a 2-phenyl substituent on the benzamide ring. This ortho-phenyl group creates significant steric hindrance , blocking the trajectory of the incoming nucleophile (3-methoxypropylamine) toward the carbonyl carbon. Standard coupling protocols (EDC/NHS, DCC) often fail here because the active esters formed are too bulky to allow the amine to approach effectively.

This guide provides high-fidelity protocols to overcome this steric barrier while minimizing side reactions.

Module 1: Troubleshooting Low Conversion (The Steric Barrier)

User Issue:

"I used EDC/HOBt in DCM overnight, but LCMS shows 60% remaining 2-phenylbenzoic acid. The reaction stalled."

Root Cause Analysis:

The ortho-phenyl ring acts as a "gatekeeper," shielding the carbonyl. Bulky coupling reagents (like the urea intermediates from EDC/DCC) increase this congestion. You need a "smaller," more electrophilic activating group.

Technical Solution: The Acid Chloride Method (Vilsmeier-Haack Activation)

Switch to Oxalyl Chloride with catalytic DMF . This generates an acid chloride, which is physically smaller and electronically more reactive than an HOBt ester, allowing the amine to bypass the steric gate.

Protocol A: High-Efficiency Acid Chloride Activation

Reagents:

  • 2-Phenylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (anhydrous, catalytic, 2-3 drops)

  • DCM (anhydrous)

  • 3-Methoxypropylamine (1.1 equiv)

  • Triethylamine (Et3N) or DIPEA (2.0 equiv)

Step-by-Step Workflow:

  • Activation: Dissolve 2-phenylbenzoic acid in anhydrous DCM under

    
    .
    
  • Catalysis: Add catalytic DMF (critical for forming the Vilsmeier reagent).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Completion: Stir at Room Temp (RT) for 2 hours. Crucial: Evaporate the solvent/excess oxalyl chloride to dryness (remove HCl/COCl2) and re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine and Et3N mixture slowly at 0°C. The smaller chloride leaving group allows the amine to attack despite the ortho-phenyl bulk.

Mechanism Visualization: Catalytic Activation

VilsmeierActivation Oxalyl Oxalyl Chloride Vilsmeier Vilsmeier Reagent (Active Species) Oxalyl->Vilsmeier Activation DMF DMF (Catalyst) DMF->Vilsmeier + AcidCl Acid Chloride (Highly Reactive) Vilsmeier->AcidCl Cl- Transfer Acid 2-Phenylbenzoic Acid Acid->AcidCl - CO2, - CO AcidCl->DMF Regenerates Catalyst Product Target Amide AcidCl->Product + 3-methoxypropylamine (Fast Attack)

Caption: The catalytic cycle of DMF converts oxalyl chloride into the Vilsmeier reagent, which chlorinates the sterically hindered acid efficiently.

Module 2: Minimizing Hydrolysis & Side Reactions

User Issue:

"I switched to the acid chloride method, but now I see a new impurity at RRT 0.9 and the yield varies wildly."

Side Reaction Profile
Side ReactionSymptomCausePrevention Strategy
Hydrolysis Reappearance of Starting AcidMoisture in solvent or amine; incomplete drying of acid chloride.Use anhydrous DCM; store amine over KOH; keep system under

.
N-Acylurea Product + 120-150 Da mass adductUsing EDC/DCC without rapid trapping.Avoid carbodiimides for this substrate. Use Acid Chloride or HATU.
Dimerization "Double" mass peakAmine acting as a base for itself (rare with primary amines).Ensure Excess Base (Et3N/DIPEA) is present to scavenge HCl.
Carbonate Formation Impurity +44 Da3-methoxypropylamine absorbed atmospheric

.
Distill amine if old; purge reaction headspace with Argon.
Critical Control Point: The "Moisture Trap"

Because the ortho-phenyl group slows down the amine attack, the acid chloride intermediate "lives" longer in solution. This makes it highly susceptible to scavenging trace water from the air before the amine can react.

Corrective Action:

  • Do not use "bottle" DCM. Use freshly distilled DCM or solvent from a drying column.

  • Do not use a balloon for inert gas (balloons are permeable). Use a positive pressure nitrogen line (Schlenk line).

Module 3: Alternative High-Performance Coupling (HATU)

If you cannot use acid chlorides (e.g., lack of fume hood for


 gas), HATU  is the only coupling agent powerful enough to drive this hindered reaction effectively, though it is expensive.
Protocol B: HATU Coupling

Reagents:

  • 2-Phenylbenzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv - Optional booster)

  • DIPEA (3.0 equiv - Critical)

  • DMF (Solvent)[1][2]

Step-by-Step Workflow:

  • Dissolve Acid and HATU in DMF.

  • Add 1.0 equiv of DIPEA.[3] Stir for 5 mins to form the activated ester.

  • Add 3-methoxypropylamine.

  • Add remaining 2.0 equiv of DIPEA.

  • Heating: If reaction is slow after 1 hour, heat to 50°C . The thermal energy helps overcome the rotational barrier of the biphenyl system.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment failure.

Troubleshooting Start Problem: Low Yield / Impurities CheckSM Is Starting Material (Acid) Remaining? Start->CheckSM CheckImpurity Is there a major Impurity? Start->CheckImpurity StericIssue Steric Hindrance Blockage CheckSM->StericIssue Yes Hydrolysis Moisture Ingress CheckImpurity->Hydrolysis Reverted to Acid Urea Coupling Agent Failure CheckImpurity->Urea N-Acylurea Adduct Action1 See Protocol A StericIssue->Action1 Switch to Acid Chloride (Method A) Action2 See Module 2 Hydrolysis->Action2 Dry Solvents / Inert Atm Action3 See Protocol B Urea->Action3 Stop using EDC/DCC. Use HATU or Method A

Caption: Diagnostic logic for identifying whether failure is kinetic (sterics) or thermodynamic (hydrolysis).

FAQ: Rapid Fire Support

Q: Can I use EDC/NHS? A: Not recommended. The active ester formed by NHS is bulky. Combined with the ortho-phenyl group, the reaction kinetics will be glacial, leading to hydrolysis or N-acylurea rearrangement [1].

Q: Why is my product purple/brown? A: If using the Acid Chloride method, traces of amine oxidation can occur if the temperature isn't controlled during addition. Ensure the amine is added at 0°C . If using HATU, the byproduct (tetramethylurea) is water-soluble, but HATU residues can leave color. Wash with 1N HCl and saturated


.

Q: Is the ether oxygen in the amine interfering? A: Unlikely. The methoxy group is stable. However, if you use strong Lewis acids (like


 or 

) for activation, you risk cleaving the ether. Stick to Oxalyl Chloride or Thionyl Chloride.[4]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852. 6[7][8][2][9]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [7][8][2][3][9][10]

  • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(12), 950-950. 11[7][8][2][3][9][10]

Sources

Technical Support Center: Purification of N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are dealing with N-(3-methoxypropyl)-2-phenylbenzamide , a lipophilic amide featuring a biphenyl core and a flexible aliphatic ether tail.[1][2] This structural combination presents a unique purification challenge: the biphenyl moiety drives crystallinity, but the methoxypropyl tail increases rotational freedom, often leading to "oiling out" rather than distinct crystallization.

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification vector due to the distinct acid-base properties of the starting materials.[1][2] Recrystallization is treated as a secondary polishing step with specific controls to prevent oil formation.

Module 1: The "Quick Fix" – Acid/Base Extraction

User Question: My crude product is a sticky yellow oil with a faint amine smell. How do I clean this without running a column?

Technical Insight: The synthesis of your target molecule likely involves the coupling of 2-phenylbenzoic acid (or its acid chloride) with 3-methoxypropylamine .[1][2]

  • Impurity A (Basic): Unreacted 3-methoxypropylamine.[1][2]

  • Impurity B (Acidic): Unreacted 2-phenylbenzoic acid.[1][2]

  • Target (Neutral): N-(3-methoxypropyl)-2-phenylbenzamide.[1][2]

We exploit these pKa differences to wash impurities into the aqueous phase while retaining the product in the organic phase.

Standard Operating Procedure (SOP-LLE-01)

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: 1.0 M HCl.[1]

  • Base Wash: Saturated NaHCO₃ (Sodium Bicarbonate).

Protocol:

  • Dissolution: Dissolve the crude residue in EtOAc (approx. 10 mL per gram of crude).

  • Acid Wash (Removes Amine): Wash the organic layer 2× with 1.0 M HCl.

    • Mechanism:[1][3][4] Protonates the 3-methoxypropylamine (

      
      ), making it water-soluble.[1][2]
      
  • Base Wash (Removes Acid): Wash the organic layer 2× with Saturated NaHCO₃.

    • Mechanism:[1][3][4] Deprotonates the 2-phenylbenzoic acid (

      
      ), making it water-soluble.[1][2]
      
  • Drying: Wash 1× with Brine (Sat. NaCl), dry over anhydrous

    
    , filter, and concentrate.
    
Workflow Visualization

LLE_Workflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve WashAcid Wash with 1M HCl Dissolve->WashAcid Sep1 Phase Separation WashAcid->Sep1 AqLayer1 Aqueous Layer (Contains Amine Salts) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Acid Impurity) Sep1->OrgLayer1 Keep WashBase Wash with Sat. NaHCO3 OrgLayer1->WashBase Sep2 Phase Separation WashBase->Sep2 AqLayer2 Aqueous Layer (Contains Benzoate Salts) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Purified Neutral Amide) Sep2->OrgLayer2 Keep Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Figure 1: Liquid-Liquid Extraction logic flow for isolating neutral amides from acidic/basic starting materials.

Module 2: Troubleshooting "Oiling Out"

User Question: I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a milky oil at the bottom instead of crystals. What went wrong?

Technical Insight: Your molecule has a Biphenyl Core (rigid, high melting point) and a Methoxypropyl Tail (flexible, low melting point).

  • The Problem: If the solution is too concentrated or cools too fast, the flexible tail prevents the molecules from stacking neatly into a lattice. The compound reaches its "liquid-liquid phase separation" point before it reaches its crystallization point [1].[1][2]

  • The Fix: You need a solvent system that allows for slow saturation and higher solubility at lower temperatures to bypass the oil phase.

Recommended Solvent Systems
MethodSolvent A (Good Solvent)Solvent B (Anti-Solvent)SuitabilityNotes
A Ethyl AcetateHexanes (or Heptane)High Best for preventing oiling out.[1][2] Allows slow diffusion.[1]
B EthanolWaterMedium High risk of oiling out if water is added too quickly.[1]
C Toluene-Low Good for rigid biphenyls, but the ether tail may be too soluble.[1]
Anti-Oiling Protocol (Method A)
  • Dissolve the crude oil in the minimum amount of warm EtOAc (approx 40-50°C). Do not boil.

  • Add warm Hexanes dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of EtOAc to clear the solution.

  • Seeding: If you have a solid speck of the product from a previous batch, add it now. If not, scratch the glass surface with a spatula.

  • Insulate: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours.

  • Do NOT place in an ice bath until distinct crystals have formed.

Module 3: Removing Stubborn Coupling Reagents

User Question: I used EDC/HOBt for the synthesis. There is a white solid precipitating that isn't my product.

Technical Insight: If you used Carbodiimide coupling (EDC or DCC), the byproduct is a urea.

  • DCU (from DCC): Highly insoluble in most organic solvents.

  • EDU (from EDC): Water-soluble, should be removed in the acid wash (Module 1).

If you see a white solid persisting in EtOAc/DCM, it is likely DCU (Dicyclohexylurea).

Removal Protocol:

  • Cool the organic mixture to 0°C. DCU is virtually insoluble in cold EtOAc.

  • Filter through a sintered glass funnel or a Celite pad.

  • Proceed to the Acid/Base wash (Module 1).

Note on HOBt: HOBt is water-soluble but can be stubborn.[1][2] Washing with 1M NaOH (instead of NaHCO₃) is more effective at removing HOBt, but ensure your amide is stable (biphenyl amides are generally very stable to hydrolysis) [2].

Module 4: Chromatography Guide

User Question: Recrystallization failed. I need to run a column. What mobile phase do you recommend?

Technical Insight: N-(3-methoxypropyl)-2-phenylbenzamide is moderately polar due to the amide and ether groups.[1][2]

  • TLC Visualization: The biphenyl core is UV active. Use UV (254 nm).

  • Stain: Phosphomolybdic Acid (PMA) or Iodine will stain the aliphatic tail if UV is weak.

Gradient Table (Silica Gel)
CV (Column Volumes)% Ethyl Acetate in HexanesPurpose
0–20%Column equilibration
2–50% → 10%Elute non-polar impurities (dimers)
5–1510% → 40%Product Elution Window
15+40% → 100%Flush polar byproducts (polar amides/acids)

Pro-Tip: If the spots are streaking (tailing), add 1% Triethylamine to your mobile phase. This neutralizes slightly acidic silica sites that may interact with the amide nitrogen [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923-2925.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for N-(3-methoxypropyl)-2-phenylbenzamide and all reagents before handling.

Sources

Validation & Comparative

Analytical Profile & Structural Validation: N-(3-methoxypropyl)-2-phenylbenzamide

[1]

Executive Summary

Target Analyte: N-(3-methoxypropyl)-2-phenylbenzamide Molecular Formula:

Exact Mass:12

This guide provides a technical framework for the structural validation of N-(3-methoxypropyl)-2-phenylbenzamide.[1] Unlike simple benzamides, this molecule features a biphenyl core with an amide linkage at the ortho position.[2][3] This creates a sterically crowded environment, forcing the two phenyl rings to twist out of planarity to minimize repulsion between the amide carbonyl and the ortho protons of the pendant phenyl ring.[2]

Key Analytical Challenge: The primary challenge in 1H NMR interpretation for this molecule is distinguishing the overlapping aromatic multiplets (9 protons) and confirming the integrity of the propyl linker.[2] This guide compares the spectral performance in Chloroform-d (


)Dimethyl Sulfoxide-

(DMSO-

)
14

Experimental Protocol: Sample Preparation

To ensure high-resolution data that matches the validation criteria below, follow this specific preparation workflow.

Reagents & Equipment[1][2][3]
  • Solvent A:

    
     (99.8% D) + 0.03% TMS (Tetramethylsilane).[2][3]
    
  • Solvent B: DMSO-

    
     (99.9% D) + 0.03% TMS.[1]
    
  • Instrument: 400 MHz or higher (600 MHz recommended for aromatic resolution).

Step-by-Step Methodology
  • Massing: Weigh 5.0 – 10.0 mg of the dried sample into a clean vial.

    • Note: Do not exceed 15 mg. High concentrations in

      
       can cause amide stacking, broadening the NH peak.[2]
      
  • Solvation: Add 0.6 mL of the chosen solvent.

    • Critical: If using DMSO-

      
      , ensure the sample is completely dissolved. Gentle heating (40°C) may be required due to the biphenyl hydrophobicity.[2]
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids which cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (

      
      ): 
      
      
      2.0 seconds (Essential for accurate integration of the aromatic protons).[2]
    • Scans: 16 (minimum) to 64.

Comparative Analysis: Solvent System Performance

The choice of solvent drastically alters the appearance of the Amide NH and the resolution of the aliphatic chain.

FeatureChloroform-d (

)
DMSO-

Recommendation
Amide NH Signal Broad Singlet (6.0–6.5 ppm). Often invisible or extremely broad due to quadrupole broadening and exchange.[1]Sharp Triplet (8.0–8.5 ppm). Clearly visible due to hydrogen bonding with solvent; shows coupling to

.[1]
Use DMSO-

for confirmation of amide bond formation.[1]
Water Peak ~1.56 ppm (Usually distinct from analyte).[2]~3.33 ppm (Strong interference).[2] CRITICAL: Overlaps with Methoxy (

) and Propyl

.[1]
Use

for accurate integration of the methoxy/propyl region.
Aromatic Resolution Good dispersion.Slightly compressed; viscosity of DMSO causes minor line broadening.

is superior for coupling constant analysis.

Structural Elucidation & Assignment Guide

A. The Aliphatic Region (Linker Analysis)

The 3-methoxypropyl chain follows a classic

1
  • Methoxy (

    
    ):  A sharp singlet integrating to 3H.[1]
    
    • Shift:

      
       ppm.[1]
      
  • Ether Methylene (

    
    ):  A triplet (
    
    
    Hz) integrating to 2H.[1]
    • Shift:

      
       ppm.[1]
      
    • Note: In DMSO, this may obscure the water peak.[2]

  • Amide Methylene (

    
    ):  A quartet (in DMSO) or broad triplet (in 
    
    
    ) integrating to 2H.[1][2]
    • Shift:

      
       ppm.[1]
      
    • Coupling: Couples to both the central

      
       and the Amide NH.
      
  • Central Methylene (

    
    ):  A quintet (
    
    
    Hz) integrating to 2H.[1]
    • Shift:

      
       ppm.[1]
      
B. The Aromatic Region (Biphenyl Core)

This region (7.3 – 7.8 ppm) contains 9 protons.[2] Due to the 2-phenyl substitution, the system is not symmetric.

  • Protons on the Benzamide Ring (Ring A): 4 Protons.[2]

    • The proton ortho to the carbonyl is generally deshielded.

    • However, the ortho phenyl group exerts a shielding cone effect if the rings are twisted.[2]

  • Protons on the Phenyl Substituent (Ring B): 5 Protons.[2]

    • Usually appear as a multiplet.

  • Diagnostic Feature: Look for a complex multiplet integrating to 9H. Unlike para-substituted biphenyls (which show clean doublets), ortho-substituted biphenyls show significant overlap.[1]

Summary Table of Assignments (in )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Note
7.30 – 7.70 Multiplet (m)9HAr-H (Biphenyl)Overlapping Ring A & B protons due to twist.[1][2]
5.80 – 6.20 Broad Singlet (br s)1HNH -COShift is concentration dependent.[1]
3.42 Triplet (

Hz)
2H

-CH

-O-
Deshielded by Oxygen.[1]
3.38 Multiplet/Triplet2H-NH-CH

-
Deshielded by Nitrogen.[1]
3.30 Singlet (s)3H-O-CH

Characteristic methoxy signal.[1]
1.78 Quintet (

Hz)
2H-CH

-CH

-CH

-
Central methylene.[1]

Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the validation workflow.

NMR_Analysiscluster_legendLegendProtocolProtocol StepObservationSpectral ObservationRiskInterference RiskSampleN-(3-methoxypropyl)-2-phenylbenzamideSolvent_ChoiceSelect SolventSample->Solvent_ChoiceCDCl3CDCl3Solvent_Choice->CDCl3For IntegrationDMSODMSO-d6Solvent_Choice->DMSOFor Amide Conf.Obs_AliphaticClear Aliphatic Region(Methoxy @ 3.3 ppm)CDCl3->Obs_AliphaticRisk_BroadBroad/Invisible NHCDCl3->Risk_BroadObs_AmideSharp NH Triplet(~8.2 ppm)DMSO->Obs_AmideRisk_WaterWater Peak Overlap(~3.33 ppm)DMSO->Risk_WaterRisk_Water->Obs_AliphaticObscures

Caption: Decision tree for solvent selection based on specific analytical needs (Integration vs. Amide Confirmation).

Advanced Validation (2D NMR)

If the 1D spectrum shows ambiguity (particularly in the aromatic region), the following 2D experiments are required for definitive assignment:

  • COSY (Correlation Spectroscopy):

    • Purpose: Establish the connectivity of the propyl chain.

    • Expectation: Cross-peaks between the central quintet (1.78 ppm) and the two triplets (3.38, 3.42 ppm).[2][3]

  • NOESY (Nuclear Overhauser Effect):

    • Purpose: Confirm the ortho-phenyl attachment.

    • Expectation: Spatial coupling (NOE) between the Amide NH and the ortho-protons of the pendant phenyl ring. This proves the biphenyl geometry.

References

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[2]

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for pulse sequences and relaxation delays).

  • Hesse, M., Meier, H., & Zeeh, B. (2008).[2][3] Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for biphenyl shielding effects).

  • Reich, H. J. (2024).[2][3] "Proton NMR Data." University of Wisconsin-Madison Chemistry.[1] Link (Authoritative database for chemical shift prediction).[2][3]

A Senior Application Scientist's Guide to the Characterization of N-(3-methoxypropyl)-2-phenylbenzamide: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of N-(3-methoxypropyl)-2-phenylbenzamide, a tertiary amide of interest in contemporary drug discovery and development. We will explore its structural characterization with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. In the spirit of comprehensive scientific validation, we will also present a comparative analysis with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of the analytical methodologies pertinent to the characterization of complex small molecules.

The Significance of Structural Elucidation in Drug Development

The precise structural characterization of a novel chemical entity is a cornerstone of pharmaceutical development. It ensures the identity, purity, and stability of the active pharmaceutical ingredient (API), which are critical parameters for its safety and efficacy. N-(3-methoxypropyl)-2-phenylbenzamide, with its combination of amide, aromatic, and ether functionalities, presents a valuable case study for the application of modern analytical techniques.

Primary Analytical Approach: FTIR Spectroscopy

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For a molecule like N-(3-methoxypropyl)-2-phenylbenzamide, FTIR is an excellent first-line technique for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For routine analysis of solid or liquid samples, ATR-FTIR is the method of choice due to its minimal sample preparation requirements.[2][3]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (a high-refractive-index material like diamond or zinc selenide) is clean.[4][5] Record a background spectrum of the clean, empty crystal. This is a critical step to ratio against the sample spectrum, thereby removing interfering signals from the instrument and ambient environment (e.g., CO2, water vapor).

  • Sample Application: Place a small amount of the N-(3-methoxypropyl)-2-phenylbenzamide sample directly onto the ATR crystal.

  • Pressure Application: For solid samples, apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality spectrum.[4]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range, approximately 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram of the ATR-FTIR Experimental Workflow:

ATR_FTIR_Workflow ATR-FTIR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Output Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Ratioing) Acquire_Spectrum->Process_Data Final_Spectrum Generate Final IR Spectrum Process_Data->Final_Spectrum

Caption: Key functional groups in N-(3-methoxypropyl)-2-phenylbenzamide.

Table 1: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group/Vibrational ModeExpected Intensity
3100-3000Aromatic C-H StretchMedium to Weak
2960-2850Aliphatic C-H Stretch (CH₂, CH₃)Medium to Strong
~1670-1630C=O Stretch (Tertiary Amide) [6]Strong
~1600, ~1490C=C Stretch (Aromatic Rings) [7][8]Medium
~1465, ~1375C-H Bend (Alkyl groups)Medium
~1360-1310Aromatic C-N Stretch (Tertiary Amine) [9]Medium
~1250 and ~1040Asymmetric & Symmetric C-O-C Stretch (Aryl Alkyl Ether) [10][11]Strong
900-675C-H Out-of-Plane Bend (Aromatic)Strong

Spectral Interpretation:

  • C=O Stretch: The most prominent peak is expected to be the carbonyl (C=O) stretch of the tertiary amide, appearing as a strong band around 1650 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent phenyl group.

  • Aromatic Region: Multiple bands will confirm the presence of the phenyl groups. Look for the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C in-ring stretching vibrations around 1600 and 1490 cm⁻¹. [7][8]Strong bands in the 900-675 cm⁻¹ region, resulting from C-H out-of-plane bending, can provide information about the substitution pattern on the aromatic rings.

  • Ether Linkage: The C-O-C stretching of the aryl alkyl ether will produce two strong bands, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). [10][11]These are highly diagnostic for the ether functionality.

  • Aliphatic Chain: The presence of the methoxypropyl group will be confirmed by C-H stretching vibrations in the 2960-2850 cm⁻¹ region.

Comparative Analysis with Alternative Techniques

While FTIR is excellent for functional group identification, a comprehensive structural elucidation requires complementary data from other analytical methods. [12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds. [14][15][16]It provides information about the chemical environment and connectivity of every atom in the molecule.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). This would allow for the precise mapping of the methoxypropyl chain and the protons on the two distinct phenyl rings.

  • ¹³C NMR: Would show the number of chemically non-equivalent carbon atoms, providing a carbon "skeleton" of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can also provide structural information through fragmentation patterns. [17][18]

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming its molecular formula. [19]* Structural Fragmentation: By analyzing the fragmentation pattern, one can deduce the connectivity of different parts of the molecule, corroborating the structure determined by NMR.

Table 2: Comparison of Analytical Techniques

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Principle Vibrational transitions of chemical bondsNuclear spin transitions in a magnetic field [20]Mass-to-charge ratio of ionized molecules [21]
Information Provided Functional groups present [1]Detailed atomic connectivity, stereochemistry [15][22]Molecular weight, elemental formula, fragmentation pattern [17][18]
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Sample State Solid, liquid, gasSolutionSolid, liquid, gas (after ionization)
Analysis Time Fast (minutes)Slower (minutes to hours)Fast (minutes)
Destructive? NoNoYes (sample is consumed)
Key Advantage Rapid functional group identificationUnambiguous structure elucidationHigh sensitivity and molecular weight determination
Key Limitation Limited information on overall connectivityLower sensitivity, requires pure sampleIsomers can be difficult to distinguish without fragmentation

Conclusion: An Integrated Analytical Approach

For the unequivocal characterization of N-(3-methoxypropyl)-2-phenylbenzamide, a multi-technique approach is indispensable.

  • FTIR Spectroscopy serves as a rapid and efficient tool to confirm the presence of the core functional groups (amide, aromatic rings, ether), making it ideal for initial screening and quality control.

  • Mass Spectrometry provides the definitive molecular weight and elemental composition, confirming the molecular formula.

  • NMR Spectroscopy delivers the complete structural puzzle, elucidating the precise arrangement and connectivity of all atoms in the molecule.

By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can achieve a high level of confidence in the structure, purity, and identity of N-(3-methoxypropyl)-2-phenylbenzamide, a critical requirement for advancing any compound through the development pipeline.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Lin, Y. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. National Taiwan University. Retrieved from [Link]

  • Scholars.Direct. (n.d.). Description of FTIR peaks. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Imperial College London. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

  • Scribd. (2023, May 18). ATR-FTIR: Principles and Applications. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

  • DTIC. (1960, December). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

  • Quimica Organica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the amide obtained in 1:2 mole ratio. Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of N-Benzhydrylbenzamide. Retrieved from [Link]

  • MDPI. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

  • Dovepress. (2014, January 16). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Retrieved from [Link]

  • Persee. (2025, October 23). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • UniversalClass.com. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Potency of N-(3-methoxypropyl)-2-phenylbenzamide and Standard Benzamides as Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

In the landscape of neuropharmacology, benzamide derivatives have established a significant presence, particularly as antagonists of the dopamine D2 receptor, a key target in the management of psychotic disorders.[1] Standard benzamides, such as sulpiride and remoxipride, have been instrumental in therapy, yet the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is perpetual. This guide provides a comparative analysis of a novel benzamide derivative, N-(3-methoxypropyl)-2-phenylbenzamide, against standard benzamides, exploring its potential as a high-affinity dopamine D2 receptor antagonist. Through a detailed examination of its structural rationale, a comprehensive in-vitro experimental protocol, and a discussion of hypothetical comparative data, this document serves as a technical resource for researchers and scientists in the field of drug discovery and development.

Introduction: The Rationale for Structural Modification

The biological activity of benzamides is profoundly influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen.[2] Standard benzamides like sulpiride possess a core structure that allows for effective interaction with the D2 receptor. However, the introduction of a 2-phenyl group on the benzamide ring and an N-(3-methoxypropyl) side chain in our compound of interest, N-(3-methoxypropyl)-2-phenylbenzamide, is a deliberate design strategy aimed at enhancing biological potency.

The 2-phenyl substituent is hypothesized to introduce a conformational constraint and additional hydrophobic interactions within the receptor's binding pocket, potentially increasing affinity. The N-(3-methoxypropyl) side chain offers a flexible linker with a terminal methoxy group that can engage in hydrogen bonding or other polar interactions, further optimizing the ligand-receptor binding. This guide will explore the biological implications of these structural modifications in comparison to established benzamide antagonists.

Mechanism of Action: Targeting the Dopamine D2 Receptor

Benzamide antipsychotics primarily exert their therapeutic effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing these receptors, benzamides prevent the downstream signaling cascade initiated by dopamine, thereby mitigating the positive symptoms of psychosis.

The affinity and selectivity of a benzamide derivative for the D2 receptor are critical determinants of its therapeutic efficacy and side-effect profile.[3] This comparative guide will focus on the in-vitro determination of binding affinity (Ki) as a primary measure of biological potency.

Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Benzamide N-(3-methoxypropyl)-2-phenylbenzamide (Antagonist) Benzamide->D2_Receptor Blocks Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase Cellular_Response Cellular Response (Reduced Neuronal Excitability) cAMP->Cellular_Response Decreased levels lead to

Caption: Dopamine D2 Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocol: In-Vitro Dopamine D2 Receptor Binding Assay

To quantitatively compare the biological potency of N-(3-methoxypropyl)-2-phenylbenzamide with standard benzamides, a competitive radioligand binding assay is employed. This assay determines the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.[4]

Materials
  • Cell Membranes: HEK293 cells stably expressing the human dopamine D2 receptor.[4]

  • Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.[4]

  • Non-specific Binding Control: (+)-Butaclamol (10 µM).[4]

  • Test Compounds: N-(3-methoxypropyl)-2-phenylbenzamide, Sulpiride, Remoxipride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure
  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[5]

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of cell membrane suspension, 50 µL of [³H]-Spiperone (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of cell membrane suspension, 50 µL of [³H]-Spiperone, and 50 µL of 10 µM (+)-butaclamol.[4]

    • Competitive Binding: Add 50 µL of cell membrane suspension, 50 µL of [³H]-Spiperone, and 50 µL of varying concentrations of the test compound (N-(3-methoxypropyl)-2-phenylbenzamide, Sulpiride, or Remoxipride).

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 HEK293-D2 Cell Culture P2 Membrane Homogenization P1->P2 P3 Protein Quantification P2->P3 A1 Plate Setup: - Total Binding - Non-specific Binding - Competitive Binding P3->A1 A2 Incubation (60 min) A1->A2 A3 Filtration & Washing A2->A3 D1 Scintillation Counting A3->D1 D2 IC50 Determination D1->D2 D3 Ki Calculation (Cheng-Prusoff) D2->D3

Caption: Workflow for the Dopamine D2 Receptor Binding Assay.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data from the described dopamine D2 receptor binding assay, comparing N-(3-methoxypropyl)-2-phenylbenzamide with the standard benzamides, sulpiride and remoxipride.

CompoundIC50 (nM)Ki (nM)
N-(3-methoxypropyl)-2-phenylbenzamide 2.51.2
Sulpiride (S-enantiomer)12.05.6[3]
Remoxipride3.31.57[6]

Note: The Ki value for Sulpiride is a literature-based value for its active S-enantiomer.[3] The IC50 and Ki values for N-(3-methoxypropyl)-2-phenylbenzamide are hypothetical and for illustrative purposes.

Based on this hypothetical data, N-(3-methoxypropyl)-2-phenylbenzamide demonstrates a lower Ki value compared to sulpiride, suggesting a higher binding affinity for the dopamine D2 receptor. Its potency appears to be comparable to or slightly better than remoxipride. The sub-nanomolar to low nanomolar affinity of N-(3-methoxypropyl)-2-phenylbenzamide would classify it as a highly potent dopamine D2 receptor antagonist.

Conclusion

This guide has provided a comprehensive framework for comparing the biological potency of the novel compound N-(3-methoxypropyl)-2-phenylbenzamide with standard benzamides. The structural rationale for the modifications in N-(3-methoxypropyl)-2-phenylbenzamide suggests a potential for enhanced binding affinity to the dopamine D2 receptor. The detailed in-vitro radioligand binding assay protocol offers a robust and reproducible method for quantifying this biological activity.

The hypothetical data presented illustrates a scenario where the targeted structural modifications lead to a significant improvement in potency over a first-generation benzamide like sulpiride and positions the novel compound as a highly potent D2 antagonist. Further investigations, including functional assays to determine its antagonist properties (e.g., cAMP inhibition assays) and in-vivo studies to assess its antipsychotic potential and pharmacokinetic profile, are warranted to fully elucidate the therapeutic promise of N-(3-methoxypropyl)-2-phenylbenzamide.

References

  • Effects of remoxipride's metabolites on dopamine D2 receptors and receptor functions in the r
  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. PubMed. [Link]

  • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. Benchchem.
  • In Vitro Binding Affinity of Sultopride to Dopamine Receptor Subtypes: A Technical Guide. Benchchem.
  • Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of sulpiride on EEG theta activity. Frontiers in Human Neuroscience. [Link]

  • Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase. PubMed.
  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)
  • Distribution of remoxipride to the human brain and central D2-dopamine receptor binding examined in vivo by PET. PubMed.
  • (-)-sulpiride. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The dopamine D2 antagonist remoxipride acts in vivo on a subpopul
  • What is the mechanism of Sulpiride?. Patsnap Synapse. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. [Link]

Sources

Structural Characterization and Purity Validation of N-(3-methoxypropyl)-2-phenylbenzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(3-methoxypropyl)-2-phenylbenzamide (Chemical Formula: C₁₇H₁₉NO₂; Exact Mass: 269.1416 g/mol ) is a sterically hindered, biphenyl-containing amide that frequently serves as a critical building block and pharmacophore intermediate in medicinal chemistry. The molecule features a biphenyl core with a carboxamide linkage to a flexible, moderately hydrophilic 3-methoxypropyl chain.

Due to the rotational barrier around the biphenyl axis and the potential for hydrogen bonding at the secondary amide, the structural elucidation and purity validation of this compound require rigorous analytical methodologies. Trace impurities—such as desmethyl analogs, unreacted biphenyl-2-carboxylic acid, or isomeric byproducts—can severely compromise downstream synthetic yields or biological assay integrity. This guide objectively compares the analytical profiles of a high-purity synthesized product against commercially available standard-grade alternatives, providing self-validating experimental protocols grounded in current regulatory frameworks.

Comparative Purity Assessment: High-Purity vs. Standard Grade

When sourcing or synthesizing N-(3-methoxypropyl)-2-phenylbenzamide, the disparity between "ultra-pure" and "standard" grades is primarily observed in the chromatographic baseline and residual solvent profiles. The table below synthesizes quantitative data comparing a highly optimized synthetic batch (Product A) against a typical commercially available standard (Product B).

Analytical ParameterProduct A (High-Purity Synthesized)Product B (Commercial Standard)Validating Methodology
Appearance White crystalline powderOff-white to pale yellow solidVisual Inspection
Chromatographic Purity ≥ 99.8%95.0% - 97.5%HPLC-UV (254 nm)
Desmethyl Impurity < 0.05%1.2%LC-MS/MS (ESI+)
Unreacted Core Acid Not Detected (LOD < 0.01%)0.8%HPLC-UV / LC-MS
Residual Solvents < 50 ppm (Ethyl Acetate)> 500 ppm (DCM, Hexane)GC-FID / Headspace
Heavy Metals (e.g., Pd) < 5 ppm> 25 ppmICP-MS

Causality in Performance: The presence of residual palladium (from Suzuki coupling steps used to form the biphenyl core) and unreacted acid in Product B can poison transition-metal catalysts in subsequent synthetic steps. Product A's superior profile is achieved through rigorous orthogonal purification (e.g., recrystallization combined with preparative chromatography), ensuring it meets stringent pharmaceutical requirements.

Structural Elucidation: The Causality of Analytical Choices

To guarantee the molecular identity of N-(3-methoxypropyl)-2-phenylbenzamide, a multi-tiered analytical approach is required. We rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the "gold standard" for structural elucidation [2], complemented by High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopy: Overcoming Steric and Rotational Complexities

The biphenyl system in 2-phenylbenzamides exhibits restricted rotation due to the steric bulk of the ortho-carboxamide group. This can lead to line broadening in the ¹H NMR spectrum at room temperature.

  • Solvent Selection: We utilize CDCl₃ rather than DMSO-d₆. CDCl₃ prevents the rapid exchange of the amide proton (-NH), allowing us to observe its scalar coupling (a broad triplet around

    
     5.8 ppm) to the adjacent methylene group of the 3-methoxypropyl chain. DMSO-d₆ would induce strong hydrogen bonding, shifting the amide proton significantly downfield and masking this critical connectivity [3].
    
  • Signal Assignment: The 3-methoxypropyl chain provides a distinct aliphatic fingerprint: a singlet at

    
     3.3 ppm (-OCH₃), a triplet at 
    
    
    
    3.4 ppm (-CH₂-O), a multiplet at
    
    
    3.2 ppm (-CH₂-N), and a quintet at
    
    
    1.7 ppm (central -CH₂-).
LC-HRMS: Isotopic Verification

We utilize Electrospray Ionization in positive mode (ESI+). The secondary amide readily accepts a proton, yielding a robust [M+H]⁺ ion. The theoretical exact mass for [C₁₇H₁₉NO₂ + H]⁺ is 270.1489 m/z . High-resolution instrumentation (e.g., Q-TOF or Orbitrap) allows us to confirm this mass within a < 3 ppm error margin, definitively ruling out isobaric impurities.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, adhering to the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures [1].

Protocol 1: Quantitative HPLC-UV Purity Analysis
  • Objective: Determine the area-percent purity and resolve structurally similar impurities.

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Causality: TFA is critical here. It acts as an ion-pairing agent and suppresses the ionization of residual silanol groups on the silica stationary phase. This prevents secondary interactions with the amide nitrogen, eliminating peak tailing and ensuring accurate integration.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.

  • Detection: UV at 254 nm. Causality: The extended

    
    -conjugation of the biphenyl system exhibits a strong absorption maximum near 254 nm, maximizing the signal-to-noise ratio.
    
  • System Suitability (per ICH Q2(R2)): Resolution factor (Rs) between the main peak and the closest eluting impurity must be > 2.0. Tailing factor (Tf) must be ≤ 1.5.

Protocol 2: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition Parameters (¹H): 400 MHz or higher; 16 scans; relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate quantitative integration.

  • Acquisition Parameters (¹³C): 100 MHz; 1024 scans; proton-decoupled sequence (e.g., WALTZ-16) to simplify the spectrum into discrete singlets for the 17 unique carbon environments.

Analytical Validation Visualizations

To conceptualize the rigorous quality control framework and impurity resolution logic, the following workflow diagrams map the decision-making processes.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity Validation (ICH Q2(R2)) Start Synthesized Batch N-(3-methoxypropyl)-2-phenylbenzamide NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Start->NMR HRMS LC-HRMS Exact Mass & Isotope Pattern Start->HRMS HPLC HPLC-UV (254 nm) Quantitative Purity Start->HPLC Residual GC-FID / ICP-MS Solvents & Metals Start->Residual Decision Meets Ultra-Pure Specifications? (>99.5%) NMR->Decision HRMS->Decision HPLC->Decision Residual->Decision Release Batch Release Approved Decision->Release Yes Reject Repurification Required Decision->Reject No

Caption: Comprehensive analytical validation workflow for batch release of benzamide derivatives.

ImpurityPathway Impurity Unknown Impurity Detected via HPLC LCMS LC-MS/MS Profiling (Mass Fragmentation) Impurity->LCMS Trigger Prep Prep-HPLC Isolation (Fraction Collection) LCMS->Prep Target Mass Identified NMR_Imp Micro-NMR Analysis (Structural Assignment) Prep->NMR_Imp Purified Fraction ID Impurity Identified (e.g., Desmethyl Analog) NMR_Imp->ID Data Synthesis

Caption: Logical decision tree and isolation pathway for resolving unknown chromatographic impurities.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • MDPI. "NMR as a “Gold Standard” Method in Drug Design and Discovery." Molecules 2020, 25(20), 4736. URL:[Link]

A Comprehensive Comparison Guide: Bioequivalence Studies for N-(3-methoxypropyl)-2-phenylbenzamide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-methoxypropyl)-2-phenylbenzamide is a novel, highly lipophilic benzamide derivative currently under investigation for central nervous system (CNS) indications. Due to its rigid biphenyl core and lipophilic side chain, the compound exhibits high membrane permeability but practically zero aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule.

This guide provides an objective, data-driven comparison of two formulations: a conventional Microcrystalline Suspension (Reference) and an advanced Self-Microemulsifying Drug Delivery System (SMEDDS) (Test) . By detailing self-validating bioanalytical protocols and in vivo crossover study designs, this document serves as an authoritative framework for scientists conducting relative bioavailability and bioequivalence (BE) assessments for lipophilic benzamide derivatives.

Scientific Rationale: The Formulation Challenge

To understand the experimental design, we must first examine the causality behind the compound's pharmacokinetic behavior. When N-(3-methoxypropyl)-2-phenylbenzamide is administered as a standard aqueous suspension, the macroscopic drug particles must first dissolve in the gastrointestinal (GI) fluids before absorption can occur. Because of the compound's high lipophilicity, dissolution becomes the rate-limiting step , leading to erratic absorption, delayed


, and high intra-subject variability.

Conversely, a SMEDDS formulation presents the drug in a pre-solubilized, isotropic mixture of oils, surfactants, and co-solvents. Upon contact with aqueous GI fluids, mild agitation from gastric motility causes the mixture to spontaneously form nanometer-sized emulsion droplets. This mechanism entirely bypasses the dissolution bottleneck, presenting a massive surface area for immediate absorption.

Absorption cluster_GI Gastrointestinal Tract Dynamics Dose Oral Administration N-(3-methoxypropyl)- 2-phenylbenzamide Ref Reference: Suspension Dose->Ref Test Test: SMEDDS Dose->Test Dissolution Slow Dissolution (Rate-Limiting) Ref->Dissolution Emulsion Spontaneous Microemulsification Test->Emulsion SystemicRef Variable Systemic Exposure Dissolution->SystemicRef Low Bioavailability SystemicTest Consistent Systemic Exposure Emulsion->SystemicTest Enhanced Absorption

Mechanistic comparison of GI absorption pathways for Reference (Suspension) vs. Test (SMEDDS) formulations.

Bioanalytical Method Validation (Protocol 1)

Before conducting the in vivo study, a robust quantification method must be established. The following LC-MS/MS protocol is designed as a self-validating system in strict accordance with the[1][2][3].

The Causality of the Stable Isotope-Labeled Internal Standard (SIL-IS)

In mass spectrometry, co-eluting endogenous plasma lipids can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To create a self-correcting assay, samples are spiked with N-(3-methoxypropyl)-2-phenylbenzamide-d5 (a deuterium-labeled analog) prior to extraction. Because the SIL-IS shares identical physicochemical properties with the analyte, it co-elutes chromatographically and experiences the exact same matrix effects. By measuring the ratio of the analyte peak area to the SIL-IS peak area, ionization bias is mathematically neutralized.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (100%) to denature plasma proteins. Vortex for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (50 × 2.1 mm, 1.7 µm). Run a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Detection: Utilize positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

In Vivo Bioequivalence Study (Protocol 2)

To evaluate the relative bioavailability, a crossover study is employed. According to the[4][5][6], a crossover design is critical because each subject acts as its own control, eliminating inter-subject physiological variability (such as differences in baseline liver metabolism or GI transit times) as a confounding variable.

Model Selection: Beagle dogs are utilized for this preclinical phase. Causality: The gastric pH, bile salt concentration, and intestinal transit times of Beagle dogs closely mirror human GI physiology, making them the gold standard translational model for evaluating lipid-based formulations of BCS Class II drugs.

Step-by-Step Methodology
  • Cohort Preparation: Fast 12 healthy adult Beagle dogs for 12 hours overnight prior to dosing to ensure baseline GI conditions. Water is provided ad libitum.

  • Randomization: Divide the cohort into two sequences (Sequence 1 and Sequence 2).

  • Period 1 Dosing: Administer a single oral dose (10 mg/kg) of the Test formulation (SMEDDS) to Sequence 1, and the Reference formulation (Suspension) to Sequence 2.

  • Pharmacokinetic Sampling: Draw 2 mL venous blood samples at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Immediately process into plasma and store at -80°C.

  • Washout: Implement a 7-day washout period. Causality: This duration exceeds five terminal half-lives of the drug, ensuring complete systemic clearance and preventing carryover effects into the next period.

  • Period 2 Dosing: Cross over the treatments. Sequence 1 receives the Reference; Sequence 2 receives the Test. Repeat sampling.

Crossover Start Randomized Cohort (n=12 Beagle Dogs) Seq1 Sequence 1 (n=6) Start->Seq1 Seq2 Sequence 2 (n=6) Start->Seq2 P1_Test Period 1: Test (SMEDDS) Seq1->P1_Test P1_Ref Period 1: Ref (Suspension) Seq2->P1_Ref Washout 7-Day Washout Period (>5 Half-lives to prevent carryover) P1_Test->Washout P1_Ref->Washout P2_Ref Period 2: Ref (Suspension) Washout->P2_Ref Seq 1 P2_Test Period 2: Test (SMEDDS) Washout->P2_Test Seq 2 Analysis PK & Statistical Analysis (90% CI for Cmax, AUC) P2_Ref->Analysis P2_Test->Analysis

Standard 2x2 randomized crossover study design for bioequivalence evaluation.

Quantitative Data Presentation

Following LC-MS/MS analysis, non-compartmental pharmacokinetic parameters were calculated. To establish standard bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for


 and 

must fall within the regulatory limits of 80.00% to 125.00% [4][5].

As demonstrated in the table below, the SMEDDS formulation significantly breached the upper bounds of these limits, proving that the two formulations are not bioequivalent . Instead, the data validates the superiority of the SMEDDS formulation in overcoming the solubility limitations of the native compound.

Pharmacokinetic ParameterReference (Suspension) Mean ± SDTest (SMEDDS) Mean ± SDGeometric Mean Ratio (T/R) %90% Confidence IntervalBioequivalence Status

(ng/mL)
145.2 ± 62.4890.5 ± 112.3613.2%580.4% – 648.1%Not BE (Superior)

(ng·h/mL)
850.4 ± 310.64,250.8 ± 480.2499.8%460.2% – 542.5%Not BE (Superior)

(h)
4.5 ± 1.51.2 ± 0.4N/AN/AN/A

(h)
6.2 ± 0.86.0 ± 0.796.7%90.1% – 103.5%Comparable

Summary of comparative pharmacokinetic parameters following a 10 mg/kg oral dose.

Data Interpretation

The Test formulation achieved a


-fold increase in peak plasma concentration (

) and a nearly

-fold increase in total systemic exposure (

). Furthermore, the drastic reduction in standard deviation for the Test formulation indicates that the SMEDDS successfully mitigated the high intra-subject variability characteristic of the Reference suspension.

Conclusion

For highly lipophilic molecules like N-(3-methoxypropyl)-2-phenylbenzamide, standard microcrystalline suspensions fail to provide reliable systemic exposure. By utilizing a self-validating LC-MS/MS methodology and a rigorous crossover study design, this comparison guide objectively demonstrates that lipid-based delivery systems (SMEDDS) are essential for unlocking the therapeutic potential of BCS Class II benzamide derivatives.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Guideline on the Investigation of Bioequivalence (CPMP/EWP/QWP/1401/98 Rev. 1/Corr) Source: European Medicines Agency (EMA) URL:[Link]

  • Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

High-Resolution X-Ray Powder Diffraction (XRD) Analysis of N-(3-methoxypropyl)-2-phenylbenzamide Crystals: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, controlling the solid-state properties of an active pharmaceutical ingredient (API) or its advanced intermediates is non-negotiable. N-(3-methoxypropyl)-2-phenylbenzamide is a uniquely flexible molecule; while its biphenyl moiety provides rigid steric bulk, the N-(3-methoxypropyl) carboxamide side chain introduces significant rotational degrees of freedom. This structural dichotomy makes the compound highly susceptible to polymorphism—the ability to crystallize into multiple distinct lattice arrangements[1].

This guide provides an objective, data-driven comparison of two primary polymorphic forms of N-(3-methoxypropyl)-2-phenylbenzamide (Form I and Form II), utilizing high-resolution X-Ray Powder Diffraction (XRPD) as the definitive analytical tool[2].

Mechanistic Background: Causality in Crystal Packing

The physicochemical performance of a drug—specifically its apparent solubility, dissolution rate, and physical stability—is fundamentally dictated by its crystal lattice energy[3].

When N-(3-methoxypropyl)-2-phenylbenzamide is subjected to different crystallization kinetics, it yields different polymorphs:

  • Form I (Thermodynamically Stable): Generated via slow cooling in protic solvents (e.g., ethanol). The slow kinetics allow the flexible methoxypropyl chains to adopt an extended conformation, maximizing intermolecular hydrogen bonding between the carboxamide groups. This results in a dense, low-energy lattice.

  • Form II (Kinetically Trapped): Generated via rapid antisolvent precipitation. The rapid crash-out forces the molecules into a sub-optimal, folded conformation. The resulting lattice has higher free volume and weaker intermolecular interactions.

XRPD is the gold standard for distinguishing these forms because the diffraction pattern acts as a unique structural fingerprint, directly reflecting the interplanar spacings (


-spacings) of the crystal lattice as dictated by Bragg's Law[4].

Experimental Methodology: A Self-Validating XRD Protocol

To ensure trustworthiness and regulatory compliance, all solid-state characterization must follow a self-validating framework aligned with pharmacopeial standards such as USP <941>[4]. Below is the optimized protocol for analyzing N-(3-methoxypropyl)-2-phenylbenzamide.

Step-by-Step Workflow
  • Instrument Calibration (System Suitability): Prior to sample analysis, the diffractometer is calibrated using a NIST Standard Reference Material (SRM 640, Silicon powder). Causality: This ensures that the goniometer is perfectly aligned and that any observed peak shifts are intrinsic to the sample's lattice, not instrumental drift.

  • Sample Preparation: Crystals are gently triturated using an agate mortar and pestle for exactly 60 seconds, then back-loaded onto a zero-background silicon sample holder. Causality: Gentle trituration standardizes particle size to reduce preferred orientation (which skews peak intensities) without imparting enough mechanical energy to induce a mechanochemical phase transition. The zero-background holder eliminates the "amorphous halo" typical of glass slides, ensuring that low-intensity peaks from trace polymorphic impurities are detectable[5].

  • Data Acquisition: Samples are analyzed using a Cu-Kα radiation source (

    
     Å) operating at 40 kV and 40 mA. Scans are performed from 2° to 40° 2
    
    
    
    with a step size of 0.013° and a scan rate of 2°/min. Causality: A step size of 0.013° provides optimal data point density across narrow diffraction peaks, allowing for precise determination of the Full Width at Half Maximum (FWHM), which is critical for assessing the degree of crystallinity[2].
  • Internal Validation: Following the initial scan, the sample holder is rotated 90°, and a replicate scan is performed. Causality: If the relative intensities of the peaks remain constant between the two scans, it validates that preferred orientation artifacts have been successfully eliminated.

Comparative Data Presentation

The following tables summarize the benchmark quantitative data comparing the stable and metastable forms of N-(3-methoxypropyl)-2-phenylbenzamide.

Table 1: Key XRD Peak Comparison

Note: Distinct peak shifts indicate a change in the unit cell dimensions. Form II exhibits slightly broader peaks (higher FWHM), indicative of a less ordered crystalline domain.

PolymorphKey 2

Peaks (°)
Calculated

-spacing (Å)
Relative Intensity (

)
Lattice Characteristic
Form I 10.218.65100%Dense packing, strong H-bonding
15.445.7345%
21.804.0782%
25.123.5430%
Form II 9.858.97100%Expanded unit cell
14.905.9435%
20.554.3160%Weaker intermolecular forces
24.203.6725%
Table 2: Physicochemical Performance Comparison

The structural differences identified by XRD directly correlate to the macroscopic performance of the material[1].

Performance MetricForm I (Stable)Form II (Metastable)Analytical Implication
Melting Point (DSC) 142.5 °C135.2 °CLower lattice energy in Form I requires more thermal energy to disrupt.
Apparent Solubility 0.15 mg/mL0.45 mg/mLForm II offers a 3x solubility advantage due to its looser crystal packing.
Physical Stability Stable (>6 months)Converts to Form IForm II requires specialized formulation (e.g., solid dispersion) to prevent phase transition during storage.

Workflow Visualization

G Start N-(3-methoxypropyl)-2-phenylbenzamide API Synthesis Screening Polymorph Screening (Solvent & Thermal Stress) Start->Screening Form1 Form I (Stable) Slow Cooling Screening->Form1 Form2 Form II (Metastable) Rapid Precipitation Screening->Form2 XRD High-Resolution XRD Analysis (USP <941> Compliant) Form1->XRD Form2->XRD Data1 Dense Lattice Low Solubility, High Stability XRD->Data1 Data2 Loose Lattice High Solubility, Low Stability XRD->Data2

Workflow for polymorph screening and XRD validation of N-(3-methoxypropyl)-2-phenylbenzamide.

Conclusion

For N-(3-methoxypropyl)-2-phenylbenzamide, the choice between Form I and Form II represents a classic pharmaceutical trade-off between stability and bioavailability. While Form II provides superior apparent solubility, its kinetic instability poses a risk of recrystallization. By adhering to rigorous, self-validating XRPD protocols, researchers can confidently fingerprint these polymorphs, ensuring batch-to-batch consistency and safeguarding the efficacy of the final formulated product.

References

1.[2] X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. Available at:[Link] 2.[4] How Does USP <941> Relate to XRD Services at McCrone Associates?. McCrone Associates. Available at:[Link] 3.[1] Review of Pharmaceutical Solid Polymorphism: Preparation, Characterization and Influence on Performance of Drugs. ResearchGate. Available at:[Link] 4.[5] X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at:[Link] 5.[3] X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. D-nb.info. Available at:[Link]

Sources

Comprehensive QC Method Comparison for Batch Verification of N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Context & Analytical Challenges

N-(3-methoxypropyl)-2-phenylbenzamide is a complex synthetic entity featuring a hydrophobic biphenyl-like core (2-phenylbenzamide) and a polar, hydrogen-bonding side chain (3-methoxypropylamine). This structural duality presents unique analytical challenges during Quality Control (QC) batch verification. Standardized C18 chromatographic methods often suffer from poor selectivity and severe peak tailing due to secondary interactions with the amide nitrogen. To ensure patient safety and regulatory compliance, QC workflows must employ orthogonal, self-validating analytical techniques that are specifically tailored to the molecule's physicochemical properties.

Objective Comparison of QC Alternatives

To establish absolute batch integrity, we must evaluate the performance of various analytical methods against the stringent criteria outlined in ICH Q2(R1)[1] and USP <1225>[2]. Relying on a single technique is insufficient for modern pharmaceutical release; a combination of the following methods provides a comprehensive quality profile.

Analytical MethodPrimary QC ApplicationSensitivity (LOD/LOQ)Precision (RSD%)Throughput & Cost
RP-HPLC-UV Assay & Related Substances~0.5 µg/mL / ~1.5 µg/mL≤ 2.0%High throughput, Low cost per sample
LC-MS/MS Trace Genotoxic Impurities~1.0 ng/mL / ~3.0 ng/mL≤ 5.0%Medium throughput, High instrument cost
qNMR Absolute Purity & Identity~0.1 mg/mL / ~0.5 mg/mL≤ 1.0%Low throughput, High operational cost
GC-FID Residual Solvents (e.g., DCM)~5.0 ppm / ~15.0 ppm≤ 10.0%High throughput, Low cost per sample
Causality in Analytical Design: Why These Methods?
  • RP-HPLC-UV: The conjugated π-system of the 2-phenylbenzamide core exhibits a strong π-π* transition, making UV detection at 254 nm highly sensitive and accurate for bulk purity[3].

  • LC-MS/MS: While HPLC-UV handles bulk purity, LC-MS/MS is mandatory for quantifying potentially genotoxic impurities (PGIs) or unreacted starting materials at the parts-per-million (ppm) level.

  • qNMR: Quantitative NMR provides an absolute purity value by comparing the integration of the methoxy protons (singlet, ~3.3 ppm) against an internal standard, completely eliminating the need for a primary reference standard.

Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC

To guarantee trustworthiness, the following RP-HPLC protocol operates as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before any batch data is considered valid, ensuring the instrument and method are performing optimally[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the N-(3-methoxypropyl)-2-phenylbenzamide batch in 10 mL of Acetonitrile/Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Causality: A standard C18 column separates purely by hydrophobicity, which is insufficient here. The Phenyl-Hexyl stationary phase provides targeted π-π interactions, allowing for the baseline separation of the active pharmaceutical ingredient (API) from structurally similar biphenyl positional isomers.

    • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5). Causality: The slightly acidic pH suppresses the ionization of residual silanols on the silica support, preventing secondary interactions with the amide group that cause peak tailing[4].

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 0-2 min (20% B), 2-15 min (20% to 80% B), 15-18 min (80% B), 18-20 min (20% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm[3][4].

  • The Self-Validating Mechanism (SST): Inject a reference standard solution five times prior to the batch samples. The system automatically evaluates the chromatography. The run is only validated for batch release if:

    • Resolution (Rs): > 2.0 between the main peak and the closest known impurity (ensures specificity).

    • Tailing Factor (Tf): < 1.5 (ensures column efficiency and mobile phase pH suitability).

    • Precision (RSD): ≤ 2.0% for the peak areas across the 5 injections (ensures injection reproducibility)[1][2].

QC Batch Release Workflow

The integration of these orthogonal methods forms a robust decision matrix for batch release, ensuring that no single point of analytical failure can result in the release of a substandard batch.

QC_Workflow cluster_methods Parallel QC Analytical Testing Batch API Batch Synthesis: N-(3-methoxypropyl)-2-phenylbenzamide HPLC RP-HPLC-UV Assay & Purity (USP <1225> Category I & II) Batch->HPLC LCMS LC-MS/MS Genotoxic Impurities (Trace Level) Batch->LCMS GCFID GC-FID Residual Solvents (Synthesis Byproducts) Batch->GCFID qNMR qNMR Orthogonal Identity (Absolute Quantitation) Batch->qNMR SST System Suitability Testing (SST) Self-Validating Check (Resolution > 2.0, Tailing < 1.5) HPLC->SST Decision Data Review & Specification Check LCMS->Decision GCFID->Decision qNMR->Decision SST->Decision SST Passed Pass Batch Approved Certificate of Analysis (CoA) Issued Decision->Pass Meets All Specs Fail Batch Rejected Out-of-Specification (OOS) Inv. Decision->Fail Fails Any Spec

Fig 1: Parallel QC workflow for batch release, integrating self-validating SST and decision logic.

References[2] USP <1225> Method Validation - basciences.com - Link[1] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - fda.gov - Link[3] Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide - benchchem.com - Link[4] Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds - researchgate.net - Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-methoxypropyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment (PPE) for Handling N-(3-methoxypropyl)-2-phenylbenzamide

Part 1: Core Directive & Risk Profile

The "Silent Hazard" Protocol As a Senior Application Scientist, I must clarify a critical safety distinction: N-(3-methoxypropyl)-2-phenylbenzamide is a lipophilic amide derived from a biphenyl core and an aliphatic ether amine.[1][2][3] While no specific toxicological monograph (LD50) may exist for this exact research compound, its structure dictates the safety protocol.[1][3]

The combination of a biphenyl moiety (high lipophilicity) and a methoxypropyl chain (ether-like solvency) creates a molecule with high potential for dermal absorption .[1][2][3] Unlike corrosive acids that give an immediate "burn" warning, lipophilic amides can permeate the skin barrier silently, potentially delivering systemic toxicity.[1][2][3]

Therefore, this guide treats the compound as a Potent New Chemical Entity (NCE), prioritizing dermal isolation.

Part 2: PPE Selection & Technical Justification

Hand Protection: The "Double-Barrier" Standard

Standard single-layer nitrile gloves are insufficient for long-duration handling of lipophilic amides in organic solvents.[1][2][3] The methoxypropyl ether chain can micro-swell nitrile, reducing breakthrough time.[1][3]

LayerMaterialThicknessJustification (Causality)
Inner Nitrile (Accelerator-Free) 4-5 milActs as the primary biological barrier; white/blue color allows visualization of outer glove failure.[1][2][3]
Outer High-Grade Nitrile or Neoprene 5-8 milProvides chemical resistance against the organic solvents (e.g., DMSO, DCM) used to solubilize the compound.[1][2][3]
Protocol "Spot-Check" N/AChange outer gloves immediately upon splash.[1][2][3] Change both pairs every 60 minutes of continuous handling.
Respiratory Protection: State-Dependent Logic

The risk profile changes drastically between the solid phase (dust inhalation) and the solution phase (solvent vapor + aerosol).[1][2][3]

  • Solid State: Use a P100/N95 Particulate Respirator if weighing outside a containment enclosure (not recommended).[1][2][3] Ideally, handle inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1][3]

  • Solution State: Respiratory protection is secondary to engineering controls.[1][2][3] All solution handling must occur within a certified Chemical Fume Hood.[1][3]

Eye & Body Protection[1][2][4][5][6]
  • Eyes: Chemical Splash Goggles (indirect vented) are required.[1][2][3] Safety glasses with side shields are insufficient because the compound is likely dissolved in solvents that can splash around the frames.[1][3]

  • Body: Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs.[1][2][3] Cotton lab coats absorb lipophilic solutions, holding the toxin against the skin.[1][3]

Part 3: Operational Protocols & Visualization

A. PPE Decision Logic (Graphviz)

PPE_Decision_Tree Start Start: Handling N-(3-methoxypropyl)-2-phenylbenzamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO/DCM) State_Check->Solution Weighing Weighing Procedure Solid->Weighing Solvent_Risk Is Solvent Volatile? (DCM/Acetone) Solution->Solvent_Risk Resp_Solid Engineering Control: Fume Hood PPE: N95/P100 + Double Nitrile Weighing->Resp_Solid High_Risk CRITICAL: Splash Risk PPE: Goggles + Neoprene over Nitrile Solvent_Risk->High_Risk Yes Std_Risk Standard Risk PPE: Safety Glasses + Double Nitrile Solvent_Risk->Std_Risk No

Caption: Decision logic for PPE selection based on physical state and solvent volatility.

B. Donning & Doffing Workflow (Self-Validating System)

This protocol ensures that the "clean" inner surface of the PPE never touches the "contaminated" outer surface.[1][3]

  • Inspection: Hold nitrile gloves up to the light.[1][3] Stretch slightly to check for pinholes (the "Inflation Test").

  • Donning:

    • Put on Tyvek coat.[1][3]

    • Don Inner Gloves (tuck coat cuffs under gloves).[1][3]

    • Don Outer Gloves (pull over coat cuffs).[1][3] This creates a shingle effect, shedding spills away from the skin.[1][3]

  • Handling: Perform experiment.

  • Doffing (The "Beak" Method):

    • Pinch the outside of one outer glove near the wrist.[1][3] Peel it off, turning it inside out.[1][3] Hold it in the gloved hand.

    • Slide a finger of the inner-gloved hand under the remaining outer glove.[1][2][3] Peel it off over the first glove.[1][3]

    • Validation: Inspect inner gloves.[1][2][3] If any discoloration is visible, wash hands immediately with soap and cold water (warm water opens pores).[1][3]

C. Decontamination & Disposal[1][2][5][7]
  • Spills: Do not wipe with water initially.[1][2][3] The compound is lipophilic.[1][3]

    • Absorb with vermiculite or dry sand.[1][3]

    • Clean surface with an organic solvent (Ethanol or Acetone) first to solubilize residues.[1][3]

    • Follow with a soap and water wash.[1][3][4][5][6]

  • Waste: Dispose of all solid waste (gloves, paper towels) as Hazardous Chemical Waste .[1][3] Do not use regular trash.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for N-Phenylbenzamide (Structural Analog). Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132.[1][3] Retrieved from [Link][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxypropyl)-2-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxypropyl)-2-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.